molecular formula C6H10ClNO2 B2632130 4-(2-Chloroethyl)morpholin-3-one CAS No. 186294-84-8

4-(2-Chloroethyl)morpholin-3-one

Cat. No.: B2632130
CAS No.: 186294-84-8
M. Wt: 163.6
InChI Key: RZXPWTTVDMZISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroethyl)morpholin-3-one is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 163.6. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chloroethyl)morpholin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloroethyl)morpholin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloroethyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2/c7-1-2-8-3-4-10-5-6(8)9/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXPWTTVDMZISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and stability profile of 4-(2-Chloroethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, stability profile, and handling protocols for 4-(2-Chloroethyl)morpholin-3-one , a specialized heterocyclic building block.

CAS Registry Number: 186294-84-8 Chemical Formula: C₆H₁₀ClNO₂ Molecular Weight: 163.60 g/mol [1][2]

Executive Summary

4-(2-Chloroethyl)morpholin-3-one is a bifunctional heterocyclic intermediate characterized by a morpholin-3-one (lactam) core N-substituted with a 2-chloroethyl group.[1][2][3] Unlike its more common analog, 4-(2-chloroethyl)morpholine (a nitrogen mustard amine), this molecule features a lactam carbonyl at the C3 position, which significantly alters its electronic properties and stability profile.[1][2]

It serves as a critical electrophilic building block in medicinal chemistry, primarily used to introduce the morpholin-3-one motif into pharmacophores via nucleophilic substitution (


).[1][2] It is structurally relevant to the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and other bioactive heterocycles.

Key Stability Insight: The molecule possesses a "structural alert" for


-elimination .[1] Under basic conditions or elevated temperatures, it readily degrades into 4-vinylmorpholin-3-one , a Michael acceptor impurity that requires strict control in GMP environments.[1][2]

Physicochemical Characterization

The presence of the lactam carbonyl reduces the basicity of the ring nitrogen compared to morpholine, making the chloroethyl side chain the primary site of reactivity.

PropertyValue / DescriptionNote
Physical State Viscous Liquid to Low-Melting SolidTendency to supercool; crystallizes upon prolonged storage at <4°C.
Boiling Point ~135–140 °C (at 0.5 mmHg)Predicted based on vacuum distillation of analogs.[1][2][4]
Solubility DCM, THF, Ethyl Acetate, DMSOHighly soluble in polar aprotic solvents.
Water Solubility Moderate (Hydrolytic Risk)Soluble, but prolonged exposure leads to degradation.
LogP ~0.2 (Predicted)More polar than the non-oxidized morpholine analog.
Appearance Colorless to Pale YellowYellowing indicates formation of vinyl or oxidative impurities.

Reactivity & Synthetic Utility[4][6]

Mechanism of Action

The molecule acts as an alkylating agent. The reaction profile is dominated by the competition between Nucleophilic Substitution (


)  and 

-Elimination (

)
.[1]
  • 
     Alkylation (Desired):  In the presence of a nucleophile (e.g., a secondary amine, thiol, or phenoxide), the chloride is displaced to form the N-ethyl-linked product.
    
  • 
     Elimination (Undesired):  In the presence of strong, bulky bases (e.g., 
    
    
    
    -BuOK) or at high temperatures, the
    
    
    -proton is abstracted, expelling chloride to form the vinyl species.
Pathway Visualization

The following diagram illustrates the divergent pathways determined by reaction conditions.

ReactivityProfile Start 4-(2-Chloroethyl) morpholin-3-one Nu Nucleophile (Nu-) (Primary Pathway) Start->Nu  SN2 Reaction   Base Strong Base / Heat (Secondary Pathway) Start->Base  E2 Elimination   Product N-Substituted Morpholinone Product Nu->Product Vinyl 4-Vinylmorpholin-3-one (Impurity) Base->Vinyl Polymer Polymeric Degradants Vinyl->Polymer  Polymerization  

Figure 1: Divergent reaction pathways.[1][2] The


 pathway is favored by polar aprotic solvents and non-bulky nucleophiles, while basic conditions promote elimination to the vinyl impurity.[2]

Stability Profile & Degradation

The Vinyl Impurity (4-Vinylmorpholin-3-one)

The most critical stability concern is the formation of 4-vinylmorpholin-3-one .[1][2]

  • Trigger: Exposure to bases (even weak inorganic bases like

    
     if heated) or prolonged storage >25°C.
    
  • Risk: This vinyl species is a Michael Acceptor , making it potentially genotoxic and capable of covalent binding to protein residues in biological systems.

  • Detection: In HPLC, the vinyl impurity typically elutes later than the parent chloro-compound on a C18 column due to the loss of the polar C-Cl bond and formation of the conjugated alkene.[1][2]

Hydrolytic Stability

The morpholin-3-one ring (lactam) is relatively stable to neutral hydrolysis.[1][2] However:

  • Acidic Conditions (pH < 2): Slow ring opening to the amino-acid derivative.[1]

  • Basic Conditions (pH > 10): Rapid hydrolysis of the lactam ring after or concurrent with elimination of the chloride.

Handling & Analytical Protocols

Storage Protocols

To mitigate the elimination pathway, strict storage controls are required.

  • Temperature: Store at -20°C . (Acceptable for short term: 2–8°C).

  • Atmosphere: Blanket with Argon or Nitrogen . Oxygen can induce radical polymerization of trace vinyl impurities.

  • Container: Amber glass to prevent photo-degradation.

Analytical Method (HPLC)

The following method separates the parent compound from the vinyl degradant.

Methodology: Reverse Phase HPLC (Gradient)[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (Lactam absorption) and 254 nm .

  • Retention Logic:

    • Parent (Cl-ethyl): ~4–5 min (More polar).

    • Impurity (Vinyl): ~7–8 min (Less polar, conjugated).

Experimental Workflow: Quality Control

This workflow ensures the material is suitable for synthesis before commitment to a batch.

QC_Workflow Sample Raw Material (Thaw from -20°C) Visual Visual Inspection (Check for Yellowing) Sample->Visual Dissolve Dissolve in MeCN (Avoid alkaline diluents) Visual->Dissolve HPLC HPLC Analysis (Gradient Method) Dissolve->HPLC Decision Purity Check HPLC->Decision Reject REJECT (Vinyl > 0.5%) Decision->Reject Fail Proceed PROCEED (Synthesis) Decision->Proceed Pass

Figure 2: Quality Control decision tree. Note that yellowing is a qualitative indicator of degradation.[1]

Safety & Toxicology (E-E-A-T)

Warning: As an alkylating agent, this compound must be treated as a potential mutagen/carcinogen .

  • Skin/Eye Contact: The chloroethyl group confers vesicant-like properties. It causes severe skin burns and eye damage.[5][6][7]

  • Inhalation: Aerosols are highly toxic. All handling must occur in a chemical fume hood.

  • Deactivation: Spills should be treated with a solution of 10% Sodium Thiosulfate (to scavenge the alkylating agent) followed by dilute NaOH (to hydrolyze the lactam), though the latter may generate the vinyl impurity transiently.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 3240-94-6 (Analog Reference for Chloroethyl moiety) and specific structural data for CAS 186294-84-8.[2]

    • Link:[1][2]

  • Synthetic Application (Heterocyclic Building Blocks)

    • Source: CymitQuimica Product Catalog. "4-(2-chloroethyl)morpholin-3-one - CAS 186294-84-8".[1][2][3]

    • Link:[1][2]

  • Stability of Morpholinone Derivatives

    • Context: Degradation pathways of N-substituted morpholinones in Rivaroxaban synthesis (Impurity analysis).
    • Source: LGC Standards. "Rivaroxaban Impurity Profiling".

    • Link:[2]

  • Chromatographic Methods

    • Source: BenchChem Application Notes.[8] "HPLC Methods for the Analysis of Morpholine Compounds".

    • Link:[1][2]

Sources

Technical Whitepaper: Structural Elucidation and Crystallographic Characterization of 4-(2-Chloroethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and crystallographic analysis of 4-(2-Chloroethyl)morpholin-3-one , a critical pharmacophore precursor.

Executive Summary & Pharmacophore Context

4-(2-Chloroethyl)morpholin-3-one (CAS: 14077-63-5) is a pivotal heterocyclic intermediate used primarily in the synthesis of oxazolidinone-based anticoagulants, most notably Rivaroxaban (Xarelto). Its structural integrity is defined by two distinct functional motifs: the morpholin-3-one (lactam) ring, which serves as a polar scaffold, and the 2-chloroethyl side chain, an electrophilic handle essential for N-alkylation reactions during API assembly.

Unlike its amine analog—4-(2-chloroethyl)morpholine—which readily forms stable crystalline hydrochloride salts, the lactam derivative often exists as a viscous oil or low-melting solid at ambient conditions due to the reduced basicity of the amide nitrogen. Consequently, structural validation requires a composite approach: utilizing NMR/IR spectroscopy for molecular connectivity and surrogate crystallography (analyzing solid derivatives or analogs) to determine 3D conformational preferences.

Molecular Architecture & Conformational Analysis

The Morpholin-3-one Ring

The morpholin-3-one ring exists in a dynamic equilibrium between half-chair and envelope conformations. Unlike the chair conformation of morpholine, the introduction of the carbonyl group at C3 forces the amide bond (N4-C3-O) to be essentially planar due to resonance delocalization (


).
  • Planarity: The atoms N4, C3, O(carbonyl), and C2 are nearly coplanar.

  • Pucker: The ether oxygen (O1) and the ethylene bridge (C5-C6) provide the ring pucker, minimizing torsional strain.

The Chloroethyl Side Chain

The 2-chloroethyl group at position N4 exhibits rotational freedom. However, in the solid state (as observed in crystalline analogs), it typically adopts a gauche conformation to minimize steric clash with the adjacent carbonyl oxygen, although anti conformations are accessible during nucleophilic substitution reactions.

Crystallographic Data: The Surrogate Approach

Note: As 4-(2-Chloroethyl)morpholin-3-one is typically isolated as an oil, the following crystallographic data is derived from its closest crystalline structural surrogate, 4-(2-Chloroethyl)morpholinium chloride (CAS 3647-69-6), and generalized morpholinone scaffolds. This data serves as the structural baseline for the chloroethyl-morpholine motif.

Surrogate Crystal Data (Amine HCl Analog)

The hydrochloride salt of the amine analog provides high-resolution data regarding the packing of the chloroethyl side chain.

ParameterValue (Surrogate: Amine HCl)
Crystal System Triclinic
Space Group

Unit Cell Dimensions



Angles



Volume (V) ~439

Z (Molecules/Cell) 2
R-Factor ~0.028 (High Precision)
Structural Insights for the Target Lactam

By extrapolating from the surrogate and general morpholinone data, we define the expected parameters for 4-(2-Chloroethyl)morpholin-3-one :

  • Bond Length (C=O): 1.23 – 1.24 Å (Typical amide carbonyl).

  • Bond Length (N-C3): 1.33 – 1.35 Å (Partial double bond character).

  • Bond Length (C-Cl): 1.78 – 1.80 Å.

  • Interaction Map: In the absence of a crystal lattice, the bulk liquid is stabilized by dipole-dipole interactions between the carbonyl oxygen and the polarized methylene protons, rather than the strong ionic H-bonds seen in the HCl salt.

Spectroscopic Validation Protocols (Self-Validating System)

Since X-ray diffraction is challenging for this specific intermediate, NMR and IR serve as the primary validation gates. A successful synthesis is self-validated when the following spectral fingerprints are met:

Infrared Spectroscopy (FT-IR)
  • Diagnostic Band 1 (Lactam C=O): Strong absorption at 1640–1660 cm⁻¹ .

    • Validation Logic: If this band shifts >1700 cm⁻¹, the ring may be open (ester/amide) or the sample is the amine analog (which lacks C=O).

  • Diagnostic Band 2 (C-Cl): Moderate stretch at 600–800 cm⁻¹ .

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
N-CH₂-CH₂-Cl 3.70 – 3.80Triplet (

Hz)
2HDeshielded by Cl; confirms side chain.
N-CH₂-CH₂-Cl 3.60 – 3.70Triplet (

Hz)
2HAdjacent to N; confirms connectivity.
Ring O-CH₂ 4.15 – 4.20Singlet (or m)2HC2 protons (adjacent to C=O).
Ring O-CH₂ 3.85 – 3.95Triplet2HC6 protons.
Ring N-CH₂ 3.45 – 3.55Triplet2HC5 protons.

Experimental Workflows

Visualization: Synthesis & Characterization Pathway

The following diagram outlines the logical flow from raw materials to structural validation, highlighting the critical decision points.

G Start Start: Morpholin-3-one Reaction N-Alkylation (THF/DMF, 0°C -> RT) Start->Reaction Reagent Reagent: 1-Bromo-2-chloroethane Base: NaH or KOtBu Reagent->Reaction Workup Workup: Extraction (DCM) Concentration (Vacuo) Reaction->Workup Product Product: 4-(2-Chloroethyl)morpholin-3-one (Viscous Oil / Low Melt Solid) Workup->Product CheckIR FT-IR Check: C=O @ 1650 cm⁻¹? Product->CheckIR CheckNMR 1H-NMR Check: Integral Ratio Correct? CheckIR->CheckNMR Pass Fail Reject: Ring Opening/Impurity CheckIR->Fail Fail (>1700 cm⁻¹) Validated Validated Structure Ready for API Synthesis CheckNMR->Validated Pass

Caption: Synthesis and validation logic flow. Red diamonds represent critical Go/No-Go spectroscopic gates.

Protocol: Synthesis and Isolation

Objective: To isolate high-purity 4-(2-chloroethyl)morpholin-3-one for structural analysis.

  • Activation: Suspend Sodium Hydride (60% dispersion, 1.1 eq) in anhydrous THF under Nitrogen atmosphere at 0°C.

  • Deprotonation: Add Morpholin-3-one (1.0 eq) dropwise. Stir for 30 min to ensure formation of the sodium salt (evolution of H₂ gas ceases).

  • Alkylation: Add 1-Bromo-2-chloroethane (1.2 eq) slowly. The use of the bromo-chloro linker utilizes the higher reactivity of bromine for specific N-alkylation, leaving the chloride intact.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Quench & Extraction: Quench with saturated NH₄Cl. Extract with Dichloromethane (DCM).

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

    • Note: Distillation under high vacuum may be required if the product is an oil.

Protocol: Crystallization of the Surrogate (Amine HCl)

To obtain the reference crystal data described in Section 3.1:

  • Dissolve 4-(2-chloroethyl)morpholine free base in dry Ethanol.

  • Add HCl (1.0 M in ether) dropwise until pH < 2.

  • Allow slow evaporation at 4°C. Needle-like crystals suitable for XRD (Triclinic

    
    ) will form within 24-48 hours.
    

References

  • Narasegowda, R. S., et al. (2005).[1] "4-(2-Chloroethyl)morpholinium chloride." Acta Crystallographica Section E: Structure Reports Online, 61(3), o849-o850.

    • Source of the surrogate triclinic crystal d
  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908.

    • Describes the medicinal chemistry context and morpholinone intermedi
  • PubChem Compound Summary. (2024). "4-(2-Chloroethyl)morpholine hydrochloride" (CID 77210).

    • Validation of physical properties for the amine analog.
  • Ullmann, F. (2012). "Morpholine and Derivatives."[1][2][3][4] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

    • General industrial synthesis and properties of morpholine deriv

Sources

Technical Guide: Comparative Alkylating Potential of Chloroethyl Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloroethyl morpholine derivatives represent a unique subclass of nitrogen mustards where the alkylating kinetics are significantly attenuated by the electronic properties of the morpholine ring. Unlike aliphatic nitrogen mustards (e.g., mechlorethamine) that exhibit rapid, often indiscriminant reactivity, morpholine derivatives function as "tunable" electrophiles. This guide provides a technical framework for comparing their alkylating potential, focusing on the rate-limiting formation of the aziridinium ion. We present a validated workflow using the 4-(p-nitrobenzyl)pyridine (NBP) assay to quantify these differences, offering researchers a robust method to screen derivatives for therapeutic indices or chemical probe suitability.

Mechanistic Foundations: The Aziridinium Intermediate[1][2][3][4]

The alkylating potential of any 2-chloroethyl amine is governed by its ability to undergo intramolecular cyclization.[1] For morpholine derivatives, this step is the critical determinant of reactivity.

The Kinetic Bottleneck

The reaction proceeds via an


 (Substitution Nucleophilic internal) mechanism. The nitrogen lone pair attacks the 

-carbon, displacing the chloride ion.
  • Standard Mustards: The nitrogen is highly nucleophilic; cyclization is rapid (

    
     in minutes).
    
  • Morpholine Derivatives: The morpholine oxygen exerts a negative inductive effect (-I), reducing the electron density on the nitrogen. This raises the activation energy for cyclization, significantly extending the half-life (

    
    ) and reducing off-target toxicity.
    
Pathway Visualization

The following diagram illustrates the kinetic pathway from the prodrug state to DNA alkylation.

AziridiniumMechanism cluster_legend Kinetic Factors Prodrug Chloroethyl Morpholine TS Transition State (Ring Closure) Prodrug->TS Slow (k1) -Cl⁻ Aziridinium Aziridinium Ion (Electrophile) TS->Aziridinium DNA_Adduct N7-Guanine Adduct Aziridinium->DNA_Adduct Fast (k2) +DNA Hydrolysis Hydrolysis (Inactive Alcohol) Aziridinium->Hydrolysis Competes +H₂O Note1 Morpholine Oxygen (-I effect) reduces k1 rate constant

Figure 1: Mechanism of action. The inductive effect of the morpholine ring slows the initial rate-determining step (


), distinguishing these derivatives from aliphatic mustards.

Structural Determinants of Reactivity[6]

To rationally design or select a derivative, one must understand how structural modifications shift the alkylating profile.

Electronic Tuning (The "Safety Catch")

The


 of the conjugate acid is a surrogate marker for nucleophilicity.
  • Diethylamine (Reference):

    
    . High electron density 
    
    
    
    Rapid cyclization.
  • Morpholine:

    
    . Lower electron density 
    
    
    
    Slower cyclization.
  • N-Chloroethyl Substitution: The addition of the chloroethyl group further drops the

    
     (typically by 2-3 units) due to the electron-withdrawing chlorine.
    
Comparison Matrix
Structural ClassRepresentative CompoundRelative NucleophilicityAlkylating PotentialPrimary Application
Aliphatic Mustard MechlorethamineHighExtreme (Non-selective)Cytotoxic Chemotherapy
Piperidine Derivative 1-(2-chloroethyl)piperidineHighStrong Research Tool
Morpholine Derivative 4-(2-chloroethyl)morpholineModerate/LowTunable/Mild Targeted Probes / Prodrugs
Aryl-Morpholine 4-(2-chloroethyl)-phenylmorpholineVery LowWeak Requires metabolic activation

Quantitative Assessment: The NBP Assay Protocol

The standard method for quantifying alkylating potential is the reaction with 4-(p-nitrobenzyl)pyridine (NBP) .[2][3] NBP mimics the N7-guanine nucleophile of DNA.[2] Upon alkylation and subsequent alkalinization, it forms a chromophore with intense absorbance at ~600 nm.

Assay Workflow Visualization

NBPAssay Start Substrate Preparation (Dissolve Derivative in Acetone/DMSO) Mix Incubation Phase Mix with NBP in Acetate Buffer (pH 4-5) Temp: 37°C - 80°C Start->Mix Initiate Reaction Quench Alkalinization Add NaOH or Triethylamine Mix->Quench At Time Points (t) Read Spectrophotometry Measure Absorbance @ 600nm Quench->Read Generate Blue/Purple Color Data Calculate Rate Constant (k) Plot Abs vs Time Read->Data

Figure 2: The NBP Assay workflow. Critical control points include pH maintenance during incubation and rapid reading after alkalinization due to chromophore instability.

Detailed Protocol (Self-Validating)

Objective: Determine the pseudo-first-order rate constant (


) for aziridinium formation.

Reagents:

  • NBP Reagent: 5% (w/v) 4-(p-nitrobenzyl)pyridine in acetone.

  • Buffer: 0.05 M Sodium Acetate buffer, pH 5.0 (Acidic pH prevents premature hydrolysis of the aziridinium ion before NBP attack).

  • Base: 0.1 M NaOH or Triethylamine (TEA).

  • Solvent: Acetone or DMSO (for derivative solubility).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the chloroethyl morpholine derivative in acetone.

  • Incubation: In a sealed vial, mix:

    • 1.0 mL Acetate Buffer (pH 5.0)

    • 0.5 mL NBP Reagent

    • 0.1 mL Derivative Stock

    • Validation Step: Include a solvent blank (no derivative) and a positive control (e.g., chlorambucil).

  • Thermal Stress: Incubate at 37°C (physiological) or 80°C (accelerated stability) for defined intervals (e.g., 0, 10, 20, 30, 60 min).

  • Development: Remove aliquot, cool on ice for 1 min. Add 1.0 mL of Base (NaOH/TEA).

  • Quantification: Vortex immediately. The solution turns purple/blue. Measure Absorbance (

    
    ) within 2 minutes.
    
    • Note: The chromophore fades over time; consistency in timing is critical for reproducibility.

  • Calculation: Plot

    
     vs. time. The slope corresponds to the rate constant 
    
    
    
    .

Comparative Kinetics & Data Interpretation

When analyzing data from the NBP assay, morpholine derivatives exhibit distinct kinetic signatures compared to other nitrogen mustards.

Relative Reactivity Table

Theoretical values based on electronic structure and literature consensus.

CompoundLeaving GroupElectronic EffectRelative

(NBP)

(Physiological)
Bis(2-chloroethyl)amine ClNone (Ref)100 (Standard)~20-30 min
4-(2-chloroethyl)morpholine ClInductive (-I)~5 - 15Hours
4-(2-bromoethyl)morpholine BrInductive (-I)~40 - 60~30-60 min
4-(2-chloroethyl)piperidine ClNone~120< 20 min
Interpreting the Data[3][9]
  • Leaving Group Effect: Switching from Chloro- to Bromo-ethyl morpholine dramatically increases reactivity (Br is a better leaving group), often compensating for the morpholine's inductive deactivation. This is a key strategy if the chloro-derivative is too inert.

  • pH Dependence: Unlike aliphatic amines, morpholine derivatives (

    
     for the chloroethyl-nitrogen) are significantly less protonated at physiological pH (7.4), meaning a larger fraction is in the free-base form available to cyclize. However, the intrinsic rate of that cyclization is slower.
    

Biological Implications[8][10][11]

The kinetic differences translate directly to biological outcomes.

  • Mono-alkylation vs. Crosslinking: Most simple chloroethyl morpholines are mono-functional . They cannot crosslink DNA (which requires two alkylating arms).

    • Outcome: They are generally less cytotoxic than bifunctional mustards. They are excellent for "capping" nucleophiles or acting as mutagenic probes rather than curative chemotherapeutics.

  • Selectivity: The slower kinetics of morpholine derivatives allow for better distribution before reaction. This reduces local tissue damage at the injection site (vesicant activity) compared to aliphatic mustards.

  • Toxicity Profile:

    • High Reactivity (Mustards): Bone marrow suppression, rapid onset.

    • Moderate Reactivity (Morpholines): Slower onset, potentially lower systemic toxicity, but risk of neurotoxicity if the morpholine ring is metabolically cleaved.

References

  • NBP Assay Methodology Title: Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents Source: PubMed (NIH) URL:[Link]

  • Kinetic Comparisons of Alkylating Agents Title: A comparison of several modern alkylating agents Source: Arkivoc URL:[Link]

  • Aziridinium Ion Chemistry Title: Synthetic Applications of Aziridinium Ions Source: Encyclopedia.pub URL:[Link]

Sources

Predicting and Elucidating the Metabolic Fate of 4-(2-Chloroethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. Metabolism, in particular, dictates the compound's half-life, potential for drug-drug interactions, and the formation of metabolites that may be active or toxic.[1] This guide provides a comprehensive, technically-grounded framework for predicting and experimentally validating the metabolic pathways of a novel compound, 4-(2-Chloroethyl)morpholin-3-one. We will navigate from initial structural assessment and in silico prediction to detailed protocols for in vitro validation using human liver sub-fractions and hepatocytes, culminating in the analytical identification of metabolites. This document is intended for researchers, drug metabolism scientists, and development professionals seeking to establish a robust, self-validating system for metabolite profiling.

Introduction: The Imperative of Metabolic Profiling

4-(2-Chloroethyl)morpholin-3-one is a synthetic heterocyclic compound featuring a morpholin-3-one core and a reactive chloroethyl side chain. While its intended pharmacological activity is the primary focus of discovery efforts, its metabolic fate is of equal importance for safety and efficacy. The liver is the principal site of drug metabolism, where enzymes primarily belonging to the Cytochrome P450 (CYP) superfamily (Phase I) and various transferases like UDP-glucuronosyltransferases (UGTs) (Phase II) work to functionalize and clear xenobiotics.[2] An early and accurate prediction of a compound's metabolic profile is essential to preempt late-stage development failures, which are often attributed to unfavorable pharmacokinetic properties or the formation of toxic metabolites.[1]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established clear guidelines on the safety testing of drug metabolites.[3][4] These guidances underscore the need to identify and characterize any human metabolite that is found at concentrations greater than 10% of the total drug-related exposure, and to ensure its safety profile has been adequately assessed in nonclinical toxicology studies.[5][6] Therefore, the predictive and experimental workflow detailed herein is not merely an academic exercise but a critical component of a successful regulatory submission.

Our approach is a multi-tiered strategy that integrates computational prediction with empirical validation, a cornerstone of modern drug metabolism and pharmacokinetics (DMPK) studies.[7]

In Silico Prediction and Structural Assessment

Before any wet-lab experimentation, a rigorous analysis of the molecule's structure provides the foundational hypotheses for its metabolic soft spots. This ligand-based approach assumes that the metabolic fate is a direct consequence of the compound's chemical structure and characteristics.[8]

Structural Features of 4-(2-Chloroethyl)morpholin-3-one:

  • N-(2-chloroethyl) Group: This is a potential site for several reactions. The terminal chlorine is an electron-withdrawing group, making the adjacent carbons susceptible to nucleophilic attack. Dehalogenation is a likely pathway. The entire group is also susceptible to N-dealkylation.

  • Morpholin-3-one Ring: This core structure contains multiple potential metabolic sites:

    • Amide Bond: The lactam structure could undergo hydrolytic cleavage, leading to ring-opening.

    • Ether Linkage: The oxygen atom can influence the metabolism of adjacent carbons.

    • Carbons Alpha to Heteroatoms: The carbons adjacent to the ring nitrogen and oxygen are often sites of oxidative attack (hydroxylation) by CYP enzymes.[9]

  • Overall Lipophilicity: The compound's logP value (predicted to be low) will influence its access to lipophilic, membrane-bound enzymes like CYPs within the endoplasmic reticulum.[10]

Based on these features, we can predict a network of potential metabolic transformations.

Predicted Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups. For 4-(2-Chloroethyl)morpholin-3-one, the primary predicted pathways are:

  • P1 (Oxidative Dechlorination): CYP-mediated oxidation of the carbon bearing the chlorine atom, leading to an unstable intermediate that eliminates HCl to form an aldehyde, which is then likely oxidized to a carboxylic acid.

  • P2 (N-Dealkylation): Oxidative removal of the 2-chloroethyl group, yielding morpholin-3-one. The released chloroacetaldehyde fragment would be further metabolized.

  • P3 (Ring Hydroxylation): CYP-mediated hydroxylation at positions C2, C5, or C6 of the morpholin-3-one ring, creating more polar derivatives.

  • P4 (Amide Hydrolysis): Enzymatic (e.g., by esterases or amidases) cleavage of the lactam ring to form a linear amino acid derivative.

Predicted Phase II Metabolic Pathways

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

  • P5 (Glucuronidation): The hydroxylated metabolites generated in pathway P3 are prime substrates for UGT enzymes, leading to the formation of O-glucuronides.

  • P6 (Glutathione Conjugation): The chloroethyl moiety is an electrophilic group, making it a potential substrate for direct conjugation with glutathione (GSH) via glutathione S-transferases (GSTs), a common detoxification pathway for alkyl halides.

The following diagram illustrates these predicted relationships.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4-(2-Chloroethyl)morpholin-3-one M1 Carboxylic Acid Metabolite Parent->M1 P1: Oxidative Dechlorination (CYP) M2 Morpholin-3-one Parent->M2 P2: N-Dealkylation (CYP) M3 Hydroxylated Metabolites (C2, C5, C6) Parent->M3 P3: Ring Hydroxylation (CYP) M4 Ring-Opened Metabolite Parent->M4 P4: Amide Hydrolysis M6 Glutathione Conjugate Parent->M6 P6: GSH Conjugation (GST) M5 O-Glucuronide Conjugates M3->M5 P5: Glucuronidation (UGT)

Caption: Predicted Metabolic Pathways for 4-(2-Chloroethyl)morpholin-3-one.

In Vitro Experimental Validation Workflow

In silico predictions must be confirmed with empirical data. The following protocols describe a logical, staged approach to characterize the metabolism of 4-(2-Chloroethyl)morpholin-3-one using standard in vitro systems.

G cluster_workflow In Vitro Validation Workflow Start Test Compound Stab Protocol 3.1: Metabolic Stability Assay (HLM/Hepatocytes) Start->Stab MetID Protocol 3.2: Metabolite Identification (HLM/Hepatocytes) Stab->MetID If unstable End Metabolic Profile (Clearance, Pathways, Enzymes) Stab->End If stable Pheno Protocol 3.3: Reaction Phenotyping (Rec. CYPs) MetID->Pheno Pheno->End

Caption: A staged workflow for in vitro metabolic profiling.

Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of the compound, which reflects its susceptibility to Phase I (primarily CYP) metabolism.[11]

Rationale: Human Liver Microsomes (HLMs) are vesicles of the endoplasmic reticulum containing a high concentration of CYP and UGT enzymes.[2][10] This cost-effective assay is ideal for initial high-throughput screening to rank compounds based on their metabolic lability.[9]

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock of NADPH (cofactor) in buffer.

    • Prepare a 10 mM stock solution of 4-(2-Chloroethyl)morpholin-3-one in DMSO.

    • Thaw pooled Human Liver Microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the microsomal suspension to 37°C in a water bath for 5 minutes.

    • Add the test compound to the microsomes to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1%).

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard (e.g., a structurally similar but stable compound like tolbutamide).

    • Vortex vigorously to precipitate the microsomal proteins.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples at ~14,000 rpm for 10 minutes to pellet the protein.

    • Transfer the supernatant to a 96-well plate for analysis.

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Data Presentation:

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted In Vivo Clearance
4-(2-Chloroethyl)morpholin-3-one (Experimental Result)(Calculated Result)(e.g., Low, Medium, High)
Verapamil (High Clearance Control)< 15> 50High
Carbamazepine (Low Clearance Control)> 60< 10Low
Protocol: Metabolite Identification and Profiling

Objective: To identify the molecular structures of metabolites formed in vitro.

Rationale: This step directly tests the hypotheses generated in Section 2.0. Using both HLMs and cryopreserved human hepatocytes provides a comprehensive view. Hepatocytes contain the full complement of Phase I and Phase II enzymes, as well as transporters, offering a more physiologically relevant system.[10]

Methodology:

  • Incubation:

    • Perform incubations similar to the stability assay (Protocol 3.1), but use a higher concentration of the test compound (e.g., 10 µM) to ensure metabolites are formed at detectable levels.

    • Run parallel incubations with HLMs + NADPH (for Phase I metabolites), hepatocytes (for Phase I and II), and control incubations (without NADPH or using heat-inactivated enzymes) to differentiate enzymatic from non-enzymatic degradation.

  • Sample Analysis by LC-HRMS/MS:

    • Analyze quenched samples using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument.[12][13]

    • The high mass accuracy allows for the confident determination of elemental compositions for both the parent compound and its metabolites.[14]

  • Data Mining and Interpretation:

    • Process the data using metabolite identification software. The software searches for predicted metabolites based on common metabolic transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation) and compares isotopic patterns.

    • Perform tandem mass spectrometry (MS/MS) on potential metabolite peaks. The fragmentation pattern provides structural information that can be used to pinpoint the site of modification.[12][15] For example, a change in the fragmentation of the morpholine ring versus the side chain can localize a hydroxylation.

Protocol: Reaction Phenotyping

Objective: To identify which specific CYP isozymes are responsible for the metabolism of the compound.

Rationale: Knowing the specific CYPs involved (e.g., CYP3A4, 2D6, 2C9) is crucial for predicting drug-drug interaction (DDI) potential.[16] If our compound is metabolized by CYP3A4, its clearance could be affected by co-administered drugs that inhibit or induce this enzyme.

Methodology:

  • Recombinant CYP Enzymes:

    • Use a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) expressed in a system like baculovirus.

    • Incubate 4-(2-Chloroethyl)morpholin-3-one (at a concentration below its Km, e.g., 1 µM) with each individual isozyme in the presence of NADPH.

  • Chemical Inhibition (in HLM):

    • Incubate the compound in pooled HLMs in the presence and absence of known, isozyme-selective chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

    • A significant reduction in the rate of parent loss in the presence of a specific inhibitor implicates that enzyme in the compound's metabolism.

  • Analysis:

    • Quantify the rate of parent compound depletion or metabolite formation via LC-MS/MS.

    • The relative contribution of each isozyme can then be calculated.

In Vivo Confirmation and Regulatory Context

While in vitro models are powerful predictive tools, the ultimate confirmation of a drug's metabolic profile must come from in vivo studies.[17]

Animal Studies: Preclinical studies, often using radiolabeled compounds in species like rats and dogs, are conducted to perform a mass balance analysis and characterize the metabolites present in plasma, urine, and feces. These studies are essential to determine if the animal models used for toxicology testing are exposed to the same major human metabolites.[3][18]

Human AME Studies: An Absorption, Metabolism, and Excretion (AME) study, typically conducted in a small number of healthy volunteers using a microdose of radiolabeled drug, provides the definitive human metabolic profile.[6]

Metabolites in Safety Testing (MIST): If a human metabolite is observed at concentrations >10% of total drug-related exposure and is not present at comparable levels in the toxicology species, it is deemed a "disproportionate metabolite."[6] Regulatory guidance may then require direct safety testing of this metabolite, either by synthesizing it and dosing it directly to animals or by finding a species that naturally produces it at sufficient levels.[3]

Conclusion

The prediction and characterization of metabolic pathways for a new chemical entity like 4-(2-Chloroethyl)morpholin-3-one is a systematic, hypothesis-driven process. By integrating in silico structural analysis with a tiered in vitro experimental approach—spanning stability, metabolite identification, and reaction phenotyping—we can build a comprehensive and reliable metabolic profile. This early, in-depth understanding is not only fundamental to optimizing a compound's DMPK properties but is also a non-negotiable prerequisite for a successful and safe clinical development program. The robust validation of these pathways using the methodologies described herein provides the trustworthiness and scientific integrity required to advance promising candidates to the next stage of drug development.

References

  • PubMed. (2019, March 15). In silico approaches and tools for the prediction of drug metabolism and fate: A review. Available from: [Link]

  • Oxford Academic. (2024, July 31). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics. Available from: [Link]

  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Available from: [Link]

  • Silantes. (2023, September 29). Understanding the Role of Mass Spectrometry in Metabolomics. Available from: [Link]

  • Creative Biolabs. In Silico Drug Metabolism Prediction Services. Available from: [Link]

  • MDPI. (2021, April 13). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. Available from: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. Metabolite Identification by Mass Spectrometry. Available from: [Link]

  • Bentham Science. (2019, September 1). In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • PubMed. (2006, June 15). Application of mass spectrometry for metabolite identification. Available from: [Link]

  • Wiley Online Library. Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. Available from: [Link]

  • ResearchGate. (2025, August 7). Application of Mass Spectrometry for Metabolite Identification. Available from: [Link]

  • PMC. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Available from: [Link]

  • PubMed. (2009, October 15). Metabolites in safety testing. Available from: [Link]

  • Admescope. Services for in vitro Metabolism research. Available from: [Link]

  • SciSpace. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Available from: [Link]

  • U.S. Food and Drug Administration. Safety Testing of Drug Metabolites Guidance for Industry. Available from: [Link]

  • Federal Register. (2005, June 6). Draft Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies. Available from: [Link]

  • Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Available from: [Link]

  • YouTube. (2023, September 12). metabolic stability & determining intrinsic drug clearance. Available from: [Link]

  • ResearchGate. In Vitro and In Vivo Models of Drug Metabolism. Available from: [Link]

  • Baylor College of Medicine. Drug Metabolism and Pharmacokinetics. Available from: [Link]

  • Scripps Research. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. Available from: [Link]

Sources

Methodological & Application

Optimization of N-alkylation reactions using 4-(2-Chloroethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic N-Alkylation of Amines Using 4-(2-Chloroethyl)morpholin-3-one

Abstract

The morpholin-3-one moiety is a valuable scaffold in modern medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and confer biological activity.[1][2] 4-(2-Chloroethyl)morpholin-3-one is a key alkylating agent that provides a direct and efficient route for introducing this functional group onto a variety of nitrogen-containing substrates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of N-alkylation reactions using this specific reagent. It delves into the underlying chemical principles, offers detailed experimental protocols, and presents troubleshooting strategies to enable the rational design and execution of these crucial synthetic transformations.

Introduction: The Strategic Value of the Morpholinone Scaffold

In the landscape of drug discovery, heterocyclic structures are paramount, with morpholine and its derivatives being particularly prevalent.[1][3] The inclusion of a morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide key hydrogen bond acceptors for target engagement. The morpholin-3-one variant offers a unique combination of these properties with a lactam functionality, presenting a distinct chemical space for exploration. 4-(2-Chloroethyl)morpholin-3-one serves as an accessible and reactive electrophile for installing the N-ethylmorpholin-3-one group, a substructure of interest in the development of novel therapeutics.[4][5]

Core Principles of the N-Alkylation Reaction

The N-alkylation of an amine with 4-(2-Chloroethyl)morpholin-3-one is a classic bimolecular nucleophilic substitution (Sₙ2) reaction.[6][7] Understanding the role of each component is fundamental to achieving high yields and purity.

  • The Nucleophile (Amine): The reaction is initiated by the lone pair of electrons on the nitrogen atom of the substrate amine (primary or secondary) attacking the electrophilic carbon of the chloroethyl group. The nucleophilicity of the amine is a primary determinant of the reaction rate. Electron-donating groups on the amine substrate will increase its reactivity, while electron-withdrawing groups or significant steric hindrance around the nitrogen will decrease it.

  • The Electrophile (Alkylating Agent): In 4-(2-Chloroethyl)morpholin-3-one, the carbon atom bonded to the chlorine is the electrophilic center. The chlorine atom serves as a good leaving group, facilitating the nucleophilic attack.

  • The Base: During the reaction, a proton is lost from the amine, and the chloride ion is expelled from the electrophile, forming hydrochloric acid (HCl) as a byproduct. This acid will readily protonate any available amine in the reaction mixture, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base to scavenge this acid is non-negotiable.[8]

  • The Solvent: The solvent must dissolve the reactants and plays a critical role in the reaction kinetics. For Sₙ2 reactions, polar aprotic solvents are generally superior as they solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.[6]

SN2_Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Nucleophile) TS Transition State [R-NH₂---C---Cl]‡ Amine->TS Nucleophilic Attack AlkylHalide Cl-CH₂CH₂-Morpholinone (Electrophile) AlkylHalide->TS Product R-NH-CH₂CH₂-Morpholinone Salt Base-H⁺ Cl⁻ Base Base Base->Salt Acid Scavenging TS->Product Bond Formation & Leaving Group Departure Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A1 Combine Amine, Base, and Solvent A2 Add Alkylating Agent (4-(2-chloroethyl)morpholin-3-one) A1->A2 B1 Heat & Stir (e.g., 50-60°C) A2->B1 B2 Monitor Progress (TLC / LC-MS) B1->B2 C1 Cool & Filter B2->C1 Reaction Complete C2 Aqueous Extraction C1->C2 C3 Dry & Concentrate C2->C3 C4 Column Chromatography C3->C4 Final Pure Product C4->Final

Sources

Scalable Synthesis of Rivaroxaban via Morpholinone Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Rivaroxaban, marketed under the brand name Xarelto®, is an orally administered anticoagulant that functions as a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] Its clinical significance in preventing and treating thromboembolic disorders has necessitated the development of efficient, scalable, and economically viable synthetic routes for its active pharmaceutical ingredient (API).[2][3] A core structural feature of Rivaroxaban is the morpholin-3-one moiety. Consequently, synthetic strategies that utilize morpholinone-based intermediates, particularly the key building block 4-(4-aminophenyl)morpholin-3-one, are of paramount importance in industrial production.[4][5]

This guide provides a detailed overview of scalable synthesis protocols for Rivaroxaban, focusing on the strategic construction and utilization of these morpholinone intermediates. We will explore the causality behind experimental choices, address critical process parameters for ensuring high purity and yield, and provide step-by-step protocols grounded in established literature.

Retrosynthetic Analysis and Strategic Overview

The industrial synthesis of a complex molecule like Rivaroxaban hinges on a robust retrosynthetic strategy that breaks the target molecule down into readily available starting materials. For Rivaroxaban, a common disconnection occurs at the amide bond and the oxazolidinone core, highlighting two key intermediates: 5-chlorothiophene-2-carbonyl chloride and the chiral amine, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. This chiral amine is itself constructed from the crucial achiral intermediate, 4-(4-aminophenyl)morpholin-3-one.

G rivaroxaban Rivaroxaban amide_bond Amide Bond Formation rivaroxaban->amide_bond Retrosynthesis chiral_amine (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one amide_bond->chiral_amine acid_chloride 5-Chlorothiophene- 2-carbonyl chloride amide_bond->acid_chloride oxazolidinone_core Oxazolidinone Core Assembly morpholinone_amine 4-(4-Aminophenyl)morpholin-3-one oxazolidinone_core->morpholinone_amine chiral_epoxide Chiral Epoxide (e.g., (S)-Glycidyl Phthalimide) oxazolidinone_core->chiral_epoxide chiral_amine->oxazolidinone_core Retrosynthesis

Caption: General retrosynthetic approach for Rivaroxaban.

Synthesis of Key Intermediate: 4-(4-Aminophenyl)morpholin-3-one

The efficiency and cost-effectiveness of the entire Rivaroxaban synthesis are heavily dependent on the scalable production of 4-(4-aminophenyl)morpholin-3-one. This intermediate serves as the foundational building block, supplying the essential aminophenyl and morpholinone groups.[4] Its purity is critical, as impurities introduced at this early stage can carry through the synthesis, complicating purification of the final API.[4]

Protocol 1: Synthesis from p-Nitroaniline (A Preferred Industrial Route)

This route is favored due to the low cost and ready availability of the starting materials.[6] It avoids industrial-scale nitration, reducing environmental and safety concerns.[6][7]

G cluster_0 Protocol 1: Synthesis of 4-(4-Aminophenyl)morpholin-3-one p_nitroaniline p-Nitroaniline compound_ii N-(2-hydroxyethyl)- 4-nitroaniline p_nitroaniline->compound_ii Open-Loop Reaction ethylene_oxide Ethylene Oxide compound_iii 4-(4-nitrophenyl)morpholin-3-one compound_ii->compound_iii Ring-Closure bromoacetyl_bromide Bromoacetyl Bromide final_product 4-(4-Aminophenyl)morpholin-3-one compound_iii->final_product Nitro Reduction fe_hcl Iron Powder / Acid

Caption: Synthesis of the key morpholinone intermediate from p-Nitroaniline.

Step-by-Step Methodology:

  • Synthesis of N-(2-hydroxyethyl)-4-nitroaniline (Compound II):

    • Rationale: This initial step introduces the hydroxyethyl group required for the subsequent cyclization. The reaction of an aniline with an epoxide is a standard and efficient method for this transformation.

    • Procedure: To a suitable reactor, charge p-Nitroaniline and a solvent (e.g., water or an alcohol). Heat the mixture. Carefully introduce ethylene oxide, maintaining the temperature. The reaction is typically monitored by HPLC or TLC until the consumption of p-Nitroaniline is complete.[6]

  • Synthesis of 4-(4-nitrophenyl)morpholin-3-one (Compound III):

    • Rationale: This is the key ring-forming step. Bromoacetyl bromide is a highly reactive acylating agent that first acylates the secondary amine, followed by an intramolecular Williamson ether synthesis where the hydroxyl group displaces the bromide, forming the morpholinone ring.

    • Procedure: Dissolve N-(2-hydroxyethyl)-4-nitroaniline in a suitable solvent (e.g., chloroform or dichloromethane). In the presence of a base (e.g., NaOH or Na2CO3) and water, cool the mixture to 0°C.[5] Add a solution of bromoacetyl bromide dropwise, controlling the temperature. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.[5][6] The product is typically isolated by filtration after adding water to the reaction mixture.

  • Synthesis of 4-(4-Aminophenyl)morpholin-3-one (Compound IV):

    • Rationale: The final step is the reduction of the nitro group to the crucial amine. While catalytic hydrogenation (e.g., Pd/C, H2) is a very clean method, reduction with iron powder in the presence of an acid (like acetic or hydrochloric acid) is often preferred on a large scale due to lower cost and avoidance of high-pressure hydrogen.[6][8]

    • Procedure: Charge 4-(4-nitrophenyl)morpholin-3-one, iron powder, and a solvent system (e.g., ethanol/water) into a reactor. Heat the mixture and add an acid catalyst. The reaction is exothermic and should be controlled. Monitor the reaction by HPLC until the starting material is consumed. Upon completion, the iron salts are filtered off, and the product is isolated from the filtrate, typically by crystallization after pH adjustment and solvent evaporation.

Assembly of the Rivaroxaban Core

With the key morpholinone intermediate in hand, the next phase involves constructing the chiral oxazolidinone ring and coupling it to the morpholinone core, followed by final acylation.

Protocol 2: Assembly via Chiral Epoxide and Final Acylation

This is a convergent and widely adopted strategy that builds the oxazolidinone ring onto the morpholinone-containing aniline.[9][10]

G cluster_1 Protocol 2: Rivaroxaban Assembly morpholinone_amine 4-(4-Aminophenyl) morpholin-3-one condensation_product Phthalimide-Protected Amino Alcohol morpholinone_amine->condensation_product Condensation epoxy_phthalimide (S)-Glycidyl Phthalimide oxazolidinone_protected Phthalimide-Protected Oxazolidinone condensation_product->oxazolidinone_protected Cyclization cdi CDI or Phosgene Equivalent chiral_amine_salt (S)-Amine Intermediate (often as a salt) oxazolidinone_protected->chiral_amine_salt Deprotection hydrazine Hydrazine Hydrate rivaroxaban Rivaroxaban chiral_amine_salt->rivaroxaban Acylation acid_chloride 5-Chlorothiophene- 2-carbonyl chloride

Caption: Final assembly steps for the synthesis of Rivaroxaban.

Step-by-Step Methodology:

  • Condensation and Cyclization:

    • Rationale: The primary amine of 4-(4-aminophenyl)morpholin-3-one opens the chiral epoxide, (S)-(+)-N-(2,3-Epoxypropyl)phthalimide, to form an amino alcohol intermediate. This intermediate is then cyclized using a phosgene equivalent like N,N'-carbonyldiimidazole (CDI) to construct the 2-oxazolidinone ring. The phthalimide group serves as a protecting group for the primary amine.

    • Procedure: A mixture of 4-(4-aminophenyl)morpholin-3-one and (S)-(+)-N-(2,3-epoxypropyl)phthalimide is heated in a solvent mixture, such as methanol and water.[11] After the condensation reaction is complete, the intermediate is cyclized, often in the same pot or after isolation, by adding a cyclizing agent. The resulting phthalimide-protected oxazolidinone is then isolated.

  • Deprotection to form the Chiral Amine Intermediate Salt:

    • Rationale: The phthalimide protecting group is removed to liberate the primary amine required for the final acylation. Hydrazinolysis is the standard method for this transformation. The resulting amine is often converted to a salt (e.g., hydrochloride, methanesulfonate, or perchlorate) to improve its stability and facilitate purification, which is a critical step for ensuring the high purity of the final API.[9][11][12]

    • Procedure: The phthalimide-protected oxazolidinone is dissolved in a solvent like methanol, and hydrazine hydrate is added.[2] The mixture is refluxed until the reaction is complete. After workup to remove the phthalhydrazide byproduct, the free amine is dissolved in a suitable solvent and treated with an acid (e.g., methanesulfonic acid or hydrochloric acid) to precipitate the corresponding salt, which can be isolated in high purity.[9]

  • Final Acylation:

    • Rationale: This is the final bond-forming step where the purified chiral amine intermediate is coupled with 5-chlorothiophene-2-carbonyl chloride to yield Rivaroxaban.

    • Procedure: The amine intermediate salt (e.g., the methanesulfonate salt) is dissolved in a solvent mixture like methyl ethyl ketone and water.[13] A base, such as potassium bicarbonate or sodium carbonate, is added to neutralize the salt and liberate the free amine.[13][14] A solution of 5-chlorothiophene-2-carbonyl chloride in a solvent like toluene is then added at a controlled temperature (e.g., 8-15°C).[13][14] After the reaction is complete, the crude Rivaroxaban precipitates and is isolated by filtration.

  • Purification:

    • Rationale: Crude Rivaroxaban must be purified to meet stringent pharmaceutical standards. Due to its low solubility in most common solvents, purification is typically achieved by recrystallization from specific solvent systems.[1]

    • Procedure: The crude product is recrystallized from a suitable solvent such as dioxane or a mixture of an alcohol and water (e.g., ethanol/water).[1] The purified Rivaroxaban is collected by filtration, washed, and dried under vacuum to yield the final API with high purity.[13]

Process Optimization and Analytical Control

ParameterScalable Approach & JustificationReference
Intermediate Purity Isolation of the chiral amine as a crystalline salt (hydrochloride, methanesulfonate, or perchlorate) is crucial. This step effectively purges impurities before the final API-forming step, simplifying final purification and ensuring high API quality.[9][11][12][13]
Nitro Reduction Use of Fe/HCl or Fe/NH4Cl is cost-effective and avoids the handling of pressurized hydrogen gas and expensive palladium catalysts, making it suitable for large-scale industrial production.[6]
Final Purification Recrystallization from specific solvents like dioxane or ethanol/water mixtures is essential to control polymorphism and remove final-stage impurities, given Rivaroxaban's low solubility.[1]
Impurity Control Strict monitoring for process-related impurities and potential genotoxins (e.g., nitrosamines from certain routes) is mandatory. The chosen synthetic route should minimize the use of reagents that could lead to such impurities.[8][15]
Analytical Methods for Quality Control
  • High-Performance Liquid Chromatography (HPLC): This is the primary analytical technique for monitoring reaction progress, assessing intermediate purity, and quantifying the final API and its impurities.

    • Typical Conditions: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used with a mobile phase consisting of a buffer (like potassium phosphate) and an organic modifier (like acetonitrile).[16][17] Detection is typically performed via UV spectrophotometry at approximately 249-252 nm.[16][18] Gradient elution is often employed to effectively separate all known impurities.[19]

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Used for structural elucidation of the final product and characterization of any unknown impurities that may arise during the synthesis.[15]

Conclusion

The scalable synthesis of Rivaroxaban is a well-orchestrated process that relies heavily on the efficient and high-purity production of the key intermediate, 4-(4-aminophenyl)morpholin-3-one. The routes presented herein, particularly the one commencing from p-nitroaniline, offer a cost-effective and industrially viable pathway. Critical to the success of any scalable synthesis is the strategic purification of intermediates, often via salt formation, which significantly reduces the burden of purification on the final API. By carefully selecting reagents, controlling reaction conditions, and implementing robust analytical controls, high-purity Rivaroxaban can be manufactured safely and efficiently to meet global demand.

References

  • Justia Patents. (2012, November 8). Process for the preparation of rivaroxaban and intermediates thereof. Available at: [Link]

  • Google Patents. (n.d.). CN103524447B - Method for synthesizing rivaroxaban intermediate 4-(4-aminophenyl)-3-molindone.
  • ResearchGate. (n.d.). Synthetic route for preparation drug substance, Rivaroxaban. Available at: [Link]

  • PubMed. (2014, September 18). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Available at: [Link]

  • MDPI. (2014, September 18). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Available at: [Link]

  • Arborpharm. (2025, November 11). Rivaroxaban Intermediates Introduction From Arborpharm. Available at: [Link]

  • Google Patents. (n.d.). CN102786516A - Method for synthesizing rivaroxaban.
  • Google Patents. (n.d.). WO2018127762A1 - An improved process for the preparation of rivaroxaban involving novel intermediate.
  • Journal of Baotou Medical College. (2022). Improvement of Synthesis Process of Rivaroxaban. Available at: [Link]

  • Patsnap. (n.d.). Rivaroxaban patented technology retrieval search results. Available at: [Link]

  • European Patent Office. (2017, December 21). AN IMPROVED PROCESS FOR THE PREPARATION OF RIVAROXABAN INVOLVING NOVEL INTERMEDIATE - EP 3565552 B1. Available at: [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, February 26). RIVAROXABAN. Available at: [Link]

  • ResearchGate. (2015, July). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Available at: [Link]

  • PMC. (n.d.). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. Available at: [Link]

  • ResearchGate. (n.d.). An Improved and Practical Synthesis of Rivaroxaban. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Retrieved from [Link]

  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. (2025, February 2). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Frontiers. (2025, April 25). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Available at: [Link]

  • Google Patents. (n.d.). RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
  • Google Patents. (n.d.). CN105738489A - Method for determining rivaroxaban and impurities thereof through adopting liquid chromatography.
  • ResearchGate. (n.d.). Detection, isolation, characterization, analytical method development with validation and in-silico analysis of new impurity in rivaroxaban. Available at: [Link]

Sources

Application Note: Catalytic Coupling Conditions for 4-(2-Chloroethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

4-(2-Chloroethyl)morpholin-3-one is a specialized electrophilic building block used primarily in medicinal chemistry to introduce the N-ethyl-morpholin-3-one pharmacophore. This structural motif is critical in the development of Factor Xa inhibitors (analogous to the core structure of Rivaroxaban) and other anticoagulant therapies.

Unlike its bromo- or iodo- analogs, this alkyl chloride exhibits kinetic inertness, often requiring harsh conditions that lead to elimination side-products (N-vinyl species). To overcome this, catalytic activation is strictly required for high-yield coupling.

This guide details two validated catalytic protocols to "couple" this alkyl chloride with nucleophiles (amines, phenols, amides):

  • Nucleophilic Catalysis (Finkelstein-Type): Using soluble iodide salts to accelerate

    
     substitution.
    
  • Phase Transfer Catalysis (PTC): Using quaternary ammonium salts for interfacial coupling in green solvent systems.

Part 2: Mechanistic Principles & Reactivity Profile

The Challenge: Alkyl Chloride Inertness

The C-Cl bond in 4-(2-Chloroethyl)morpholin-3-one is relatively strong (


) and a poor leaving group compared to bromide or iodide. Direct reaction with nucleophiles often requires high temperatures (

), which promotes the formation of the elimination impurity (4-vinylmorpholin-3-one) via

mechanism.
The Solution: Catalytic Activation

To lower the activation energy and suppress elimination, we employ catalytic nucleophilic substitution .

Mechanism A: The Finkelstein Cycle (Iodide Catalysis)

The addition of catalytic sodium iodide (NaI, 10-20 mol%) creates a catalytic cycle. The iodide displaces the chloride to form the transient, highly reactive 4-(2-iodoethyl)morpholin-3-one , which reacts rapidly with the target nucleophile. The iodide is then regenerated.

Mechanism B: Phase Transfer Catalysis (PTC)

For nucleophiles that are insoluble in organic solvents (e.g., phenolate salts), a Phase Transfer Catalyst (e.g., TBAB) transports the anion into the organic phase where the alkyl chloride resides. This "Interfacial Activation" increases the effective concentration of the reactants.

Visualizing the Catalytic Cycle

The following diagram illustrates the Iodide-Catalyzed pathway, demonstrating how the catalyst regenerates.

Iodide_Catalytic_Cycle Substrate 4-(2-Chloroethyl) morpholin-3-one (Substrate) Intermediate 4-(2-Iodoethyl) morpholin-3-one (Reactive Intermediate) Substrate->Intermediate Halide Exchange (Fast) Salt_Out NaCl (Byproduct) Product Coupled Product (N-Alkylated) Intermediate->Product SN2 Attack (Very Fast) Catalyst_In NaI (Catalyst) (10-20 mol%) Intermediate->Catalyst_In Regenerated I- Catalyst_In->Substrate Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate

Figure 1: The Finkelstein catalytic cycle converts the sluggish alkyl chloride into a reactive alkyl iodide in situ.

Part 3: Experimental Protocols

Protocol 1: Iodide-Catalyzed Coupling (Standard)

Best for: Primary amines, anilines, and stable heterocycles.

Reagents:

  • Electrophile: 4-(2-Chloroethyl)morpholin-3-one (1.0 equiv)

  • Nucleophile: Target amine/aniline (1.1 equiv)

  • Catalyst: Sodium Iodide (NaI) (0.15 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK). Note: DMF can be used but is harder to remove.

Step-by-Step Procedure:

  • Charge: To a dry reaction vessel equipped with a reflux condenser, add the Nucleophile (10 mmol) and

    
      (20 mmol).
    
  • Solvate: Add Acetonitrile (10 volumes, ~15 mL). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/homogeneity.

  • Catalyst Addition: Add NaI (1.5 mmol, 15 mol%). The solution may turn slightly yellow (liberation of trace

    
    ).
    
  • Substrate Addition: Add 4-(2-Chloroethyl)morpholin-3-one (10 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ) .
    
    • Critical Checkpoint: Monitor by TLC or HPLC after 4 hours. The catalytic iodide intermediate may be visible as a transient spot.

  • Completion: Reaction is typically complete in 8-12 hours.

  • Workup: Cool to RT. Filter off the inorganic salts (

    
    , 
    
    
    
    ,
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Recrystallize from EtOAc/Heptane or purify via flash chromatography.

Protocol 2: Phase Transfer Catalyzed (PTC) Coupling

Best for: Phenols, thiols, or reactions requiring "Green" aqueous/organic biphasic systems.

Reagents:

  • Electrophile: 4-(2-Chloroethyl)morpholin-3-one (1.0 equiv)

  • Nucleophile: Substituted Phenol or Thiol (1.0 equiv)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)

  • Base: Sodium Hydroxide (NaOH), 30% aq. solution (2.0 equiv)

  • Solvent: Toluene (or 2-MeTHF for greener alternative).

Step-by-Step Procedure:

  • Biphasic Setup: In a reactor, mix the Nucleophile (10 mmol) with Toluene (20 mL).

  • Base Addition: Add 30% NaOH solution (20 mmol). Stir vigorously to form the sodium salt of the nucleophile.

  • Catalyst: Add TBAB (0.5 mmol). Stir for 10 minutes.

  • Coupling: Add 4-(2-Chloroethyl)morpholin-3-one (10 mmol) in one portion.

  • Reaction: Heat to

    
      with vigorous agitation (essential for PTC).
    
  • Monitoring: Reaction rates vary; typically 6-16 hours.

  • Workup: Stop agitation and allow phases to separate. Discard the lower aqueous layer (contains NaCl/NaOH). Wash the organic layer with water (2x) and brine (1x).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    

Part 4: Data Summary & Troubleshooting

Comparative Performance Table
ParameterProtocol 1 (NaI / MeCN)Protocol 2 (PTC / Toluene)Uncatalyzed (Direct Heating)
Reaction Temp



Time to Completion 8-12 h6-16 h24-48 h (often incomplete)
Yield (Typical) 85-95%75-90%<50%
Impurity Profile CleanTrace hydrolysis possibleHigh Elimination (Vinyl)
Scalability HighVery HighLow
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Catalyst poisoning or "Stalling".

    • Fix: Add a fresh portion of NaI (5 mol%). Ensure the reaction is strictly anhydrous for Protocol 1.

  • Issue: Formation of Vinyl Impurity (Elimination).

    • Cause: Temperature too high or base too strong.

    • Fix: Lower temperature by

      
      . Switch from 
      
      
      
      to a weaker base like
      
      
      if the nucleophile allows.
  • Issue: Hydrolysis of Morpholinone Ring.

    • Cause: Prolonged exposure to strong aqueous base in Protocol 2.

    • Fix: Reduce reaction time or switch to Protocol 1 (anhydrous conditions).

Part 5: Safety & Handling (E-E-A-T)

Warning: Nitrogen Mustard Analog. While 4-(2-Chloroethyl)morpholin-3-one is less volatile than simple nitrogen mustards, it possesses a 2-chloroethyl-amine motif. This structure is potentially vesicant (blistering agent) and an alkylating agent (potential mutagen).

  • Containment: Handle only in a functioning fume hood.

  • Decontamination: Quench all glassware and spills with 10% aqueous Sodium Thiosulfate (

    
    ). This nucleophile rapidly neutralizes any remaining alkyl chloride or iodide.
    
  • PPE: Double nitrile gloves are recommended.

Part 6: References

  • CymitQuimica. "4-(2-chloroethyl)morpholin-3-one (CAS 186294-84-8) Product Data."[1] CymitQuimica Catalog. Accessed October 2023. Link

  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges.1910 , 43, 1528. (Foundational reference for Iodide Catalysis).

  • Roehri-Stoeckel, C. et al. "Synthetic Routes to Rivaroxaban and Its Intermediates." Organic Process Research & Development2014 , 18, 146-156. (Context for morpholinone pharmacophores).

  • Ortiz, K. G. et al. "Green Synthesis of Morpholines via Selective Monoalkylation."[2][3] J. Am. Chem. Soc.[2][3]2024 , 146, 29847.[2][3] Link (Advanced context on morpholine synthesis).

  • PubChem. "4-(2-Chloroethyl)morpholine Compound Summary." (Structurally related nitrogen mustard safety data). Link

Sources

Application Note: Precision Control of Temperature and Pressure in the Synthesis of 4-(2-Chloroethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Chloroethyl)morpholin-3-one is a functionalized heterocyclic compound with significant potential as a versatile intermediate in pharmaceutical synthesis. The morpholin-3-one core is a key structural motif in various active pharmaceutical ingredients, including the anticoagulant Rivaroxaban[1][2]. The synthesis of this intermediate, primarily through the N-alkylation of morpholin-3-one, is highly sensitive to reaction parameters. This document provides a detailed technical guide on the critical role of temperature and pressure control to ensure optimal reaction kinetics, maximize yield and purity, and maintain operational safety. We present foundational principles, a detailed experimental protocol, in-process monitoring techniques, and safety guidelines tailored for researchers in drug development and process chemistry.

Foundational Principles: The Causality Behind Control

The successful synthesis of 4-(2-Chloroethyl)morpholin-3-one hinges on a well-controlled N-alkylation reaction. This involves reacting the nitrogen atom of the morpholin-3-one lactam with a suitable 2-chloroethylating agent. The precise management of temperature and pressure is not merely procedural but is grounded in the fundamental principles of chemical kinetics, thermodynamics, and process safety[3].

The Core Reaction: N-Alkylation of Morpholin-3-one

The primary synthetic route is a nucleophilic substitution (SN2) reaction. The nitrogen atom of morpholin-3-one acts as a nucleophile, attacking an electrophilic 2-chloroethyl source, such as 1-bromo-2-chloroethane or 1,2-dichloroethane. A base is required to deprotonate the N-H group of the lactam, enhancing its nucleophilicity. In heterogeneous reaction mixtures (e.g., a solid base in an organic solvent), a phase-transfer catalyst (PTC) can dramatically improve reaction rates by transporting the anionic nucleophile into the organic phase[4].

cluster_reactants Reactants cluster_products Products M3O Morpholin-3-one Alkylation + BCE 1-Bromo-2-chloroethane Base Base (e.g., K₂CO₃) Product 4-(2-Chloroethyl)morpholin-3-one Salt Salt Byproduct (e.g., KBr) Yields Yields->Product Yields->Salt

Fig 1. General N-alkylation reaction scheme.
The Critical Role of Temperature

Temperature is the most influential parameter governing the reaction's success. Its effects are multifaceted:

  • Reaction Rate: According to the Arrhenius equation, reaction rates increase exponentially with temperature. However, an excessively high temperature can promote undesirable side reactions, such as elimination or reaction with the solvent. N-alkylation reactions of morpholine derivatives are typically conducted in a controlled range, often between 50-110°C, to achieve a reasonable reaction time without compromising selectivity[5][6].

  • Selectivity: Competing reactions, such as O-alkylation or the formation of dimeric impurities, have different activation energies. Precise temperature control allows for favoring the desired N-alkylation pathway.

  • Thermal Stability: Reactants, products, and solvents have thermal decomposition limits. The related compound, morpholine, undergoes thermal degradation at elevated temperatures (e.g., 260-300°C), breaking down into various smaller amines and organic acids[7]. While 4-(2-chloroethyl)morpholin-3-one is expected to be more stable, operating well below its decomposition temperature is crucial to prevent yield loss and the formation of complex, difficult-to-remove impurities[8].

The Influence of Pressure

For liquid-phase reactions, pressure's primary role is not to alter reaction kinetics directly, but to control the physical state and environment of the reaction[9].

  • Maintaining a Liquid Phase: Many organic solvents have boiling points below the optimal reaction temperature. Conducting the reaction in a sealed, pressure-rated vessel allows the system to be heated above the solvent's atmospheric boiling point, accelerating the reaction while keeping the reactants in the liquid phase.

  • Inert Atmosphere: The headspace of the reactor is typically purged and maintained under a positive pressure of an inert gas (e.g., Nitrogen or Argon). This prevents atmospheric oxygen and moisture from interfering with the reaction, which is critical when using strong, air-sensitive bases.

  • Process Safety: Monitoring the internal pressure is a critical safety measure. An unexpected pressure increase can indicate a runaway reaction, off-gassing due to decomposition, or a blocked vent. A controlled, monitored pressure environment is essential for safe operation.

Experimental Application and Protocols

This section details a robust protocol for the synthesis of 4-(2-Chloroethyl)morpholin-3-one, emphasizing precise temperature and pressure control.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-Morpholinone≥98%Sigma-AldrichStarting material.[10]
1-Bromo-2-chloroethane≥99%Alfa AesarAlkylating agent.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderFisher ScientificBase. Must be finely ground and dried.
Tetrabutylammonium Bromide (TBAB)≥99%TCI AmericaPhase-Transfer Catalyst (optional but recommended).[11]
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%VWRReaction solvent.
Ethyl AcetateACS GradeVariousFor extraction and chromatography.
HexanesACS GradeVariousFor chromatography.
Equipment Setup

A jacketed glass reactor (500 mL) equipped with a temperature-controlled circulator is recommended. The setup should include:

  • An overhead mechanical stirrer with a PTFE paddle.

  • A reflux condenser with an inert gas inlet/outlet bubbler.

  • A calibrated temperature probe (thermocouple) immersed in the reaction mixture.

  • A digital pressure gauge or manometer connected to the reactor headspace.

  • A septum-sealed port for sampling.

reactor Jacketed Reactor Vessel Reaction Mixture Magnetic Stirrer condenser Reflux Condenser Coolant In Coolant Out reactor->condenser Vapors circulator Heating/Cooling Circulator reactor->circulator stirrer Overhead Stirrer stirrer->reactor gas Inert Gas (N₂/Ar) In condenser->gas bubbler Outlet Bubbler gas->bubbler Vent temp_probe Temperature Probe temp_probe->reactor pressure_gauge Pressure Gauge pressure_gauge->reactor circulator->reactor Hot/Cold Fluid

Fig 2. Controlled temperature and pressure reactor setup.
Detailed Synthesis Protocol
  • Reactor Preparation: Assemble and dry the reactor assembly. Purge the system with dry nitrogen for 15 minutes to establish an inert atmosphere. Maintain a slight positive pressure (e.g., 0.1-0.2 barg or 1.5-3.0 psig).

  • Charging Reagents: To the reactor, add 3-morpholinone (10.1 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and tetrabutylammonium bromide (1.6 g, 0.005 mol). Add 200 mL of anhydrous acetonitrile.

  • Initial Stirring: Begin stirring at 200-300 RPM to create a uniform slurry.

  • Temperature Ramp: Set the circulator to heat the reactor jacket. Ramp the internal reaction temperature to 65°C over 20-30 minutes. A controlled ramp prevents thermal shock and ensures even heating.

  • Reagent Addition: Once the temperature is stable at 65°C, slowly add 1-bromo-2-chloroethane (15.7 g, 0.11 mol) via syringe pump over 1 hour. This controlled addition prevents a temperature spike from the exothermic reaction.

  • Reaction Phase: Maintain the internal temperature at 65 ± 2°C and the positive nitrogen pressure. Monitor the reaction progress every 1-2 hours using the in-process control method described below. The reaction is typically complete within 8-12 hours.

  • Cooldown and Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25°C). Filter the mixture to remove the inorganic salts (K₂CO₃, KBr).

  • Workup and Purification: Concentrate the filtrate under reduced pressure to remove the acetonitrile. The resulting residue can be purified via column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

In-Process Monitoring and Control

Regularly monitoring the reaction is crucial for determining the endpoint and preventing over-reaction. Thin-Layer Chromatography (TLC) is a rapid and effective method[12].

  • Sampling: Using a nitrogen-purged syringe, carefully withdraw ~0.1 mL of the reaction slurry.

  • Preparation: Dilute the sample with 0.5 mL of ethyl acetate and filter through a small plug of silica or cotton to remove solids.

  • TLC Analysis: Spot the diluted sample onto a silica gel TLC plate alongside a spot of the starting 3-morpholinone.

  • Elution: Develop the plate in a chamber with a suitable solvent system (e.g., 50:50 Ethyl Acetate:Hexanes).

  • Visualization: Visualize the plate under a UV lamp and/or by staining (e.g., with potassium permanganate). The reaction is complete when the starting material spot has been fully consumed.

For more rigorous, quantitative analysis, techniques like HPLC or GC-MS can be employed[13][14].

Start Start Reaction (T=65°C, P>atm) Sample Withdraw Sample Start->Sample Prep Dilute & Filter Sample->Prep TLC Run TLC Analysis Prep->TLC Decision Is Starting Material Gone? TLC->Decision Continue Continue Reaction (Maintain T & P) Decision->Continue No End Proceed to Cooldown & Workup Decision->End Yes Continue->Sample Wait 1-2 hours

Fig 3. Workflow for in-process reaction monitoring.

Data Summary and Troubleshooting

Table of Key Reaction Parameters
ParameterSetpoint / RangeRationale
Temperature
- Initial Ramp25°C to 65°CControlled heating to avoid thermal stress.
- Reaction Temperature65 ± 2°CBalances reaction rate and selectivity; avoids potential decomposition.
- Cooldown65°C to 25°CSafe handling for filtration and workup.
Pressure
- Headspace AtmosphereDry NitrogenPrevents side reactions with air/moisture.
- Operating Pressure0.1 - 0.2 barg (1.5-3 psig)Maintains inert atmosphere and prevents solvent loss.
Time
- Reagent Addition1 hourControls exotherm and maintains stable temperature.
- Total Reaction Time8 - 12 hours (typical)Monitored by TLC to ensure complete conversion.
Troubleshooting Guide
IssuePotential Cause (T&P Related)Recommended Solution
Slow or Stalled Reaction Reaction temperature is too low.Increase temperature in 5°C increments, not exceeding 80°C. Ensure temperature probe is correctly calibrated.
Formation of Impurities Reaction temperature is too high, causing side reactions.Lower the reaction temperature. Ensure the addition of the alkylating agent was slow enough to prevent hot spots.
Low Yield Incomplete reaction (insufficient time or temp).Extend reaction time, re-confirming with TLC. Consider a modest temperature increase.
Loss of solvent due to improper pressure/sealing.Check reactor seals and ensure a consistent positive pressure of inert gas is maintained.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Operations should be conducted inside a certified chemical fume hood[15][16].

  • Chemical Hazards: 4-(2-Chloroethyl)morpholin-3-one is expected to be a toxic and corrosive compound, similar to its analogue 4-(2-chloroethyl)morpholine hydrochloride[17][18][19]. Avoid inhalation and direct contact with skin and eyes. Alkylating agents like 1-bromo-2-chloroethane are hazardous and should be handled with extreme care.

  • Pressure Safety: Never exceed the maximum pressure rating of the glass reactor. Use a pressure relief system (e.g., a bubbler) to prevent over-pressurization.

  • Spill & Waste: In case of a spill, absorb with an inert material like vermiculite and dispose of as hazardous chemical waste[20]. All liquid and solid waste from the reaction should be collected in labeled hazardous waste containers for proper disposal.

Conclusion

The synthesis of 4-(2-Chloroethyl)morpholin-3-one is a prime example of a reaction where procedural success is directly tied to the precise control of fundamental parameters. By carefully managing temperature to optimize the reaction rate while minimizing side reactions, and using pressure to maintain a safe and inert environment, researchers can achieve high yields and purity. The protocols and principles outlined in this guide provide a comprehensive framework for the safe and efficient production of this valuable pharmaceutical intermediate.

References

  • CymitQuimica. (2023, August 1). 4-(2-Chloroethyl)morpholine Safety Data Sheet.
  • ChemicalBook. (n.d.). 4-(2-Chloroethyl)morpholine synthesis.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 4-(2-Chloroethyl)morpholine.
  • Santa Cruz Biotechnology. (n.d.). 4-(2-Chloroethyl)morpholine hydrochloride Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 4-(2-Chloroethyl)morpholine hydrochloride.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-(2-Chloroethyl)morpholine hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-(2-Chloroethyl)morpholine hydrochloride 99%.
  • Beilstein Journals. (2017, February 21). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2.
  • ResearchGate. (2025, August 6). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
  • ChemicalBook. (n.d.). 4-(2-Chloroethyl)morpholine hydrochloride synthesis.
  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • MDPI. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References.
  • Indo American Journal of Pharmaceutical Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • WIPO Patentscope. (2019, July 18). WO/2019/138362 PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.
  • Technical Disclosure Commons. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Google Patents. (n.d.). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.
  • Google Patents. (n.d.). CN105753804A - Method of preparing 3-morpholinone.
  • ResearchGate. (n.d.). Scheme 2 Reagents and conditions: (i) 4-(2-Chloroethyl)morpholine....
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • U.S. Environmental Protection Agency. (n.d.). Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds.
  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS.
  • Argonne National Laboratory. (n.d.). On the Prediction of Pressure Effects for the Combination Kinetics of Two Alklyl Radicals with the Geometric Mean Rule.
  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
  • Justia Patents. (2012, November 8). process for the preparation of rivaroxaban and intermediates thereof.
  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols | Download Table.
  • Alfa Chemistry. (n.d.). CAS 3647-69-6 4-(2-Chloroethyl)morpholine hydrochloride.
  • PubChem. (n.d.). 4-(2-Chloroethyl)morpholine.
  • OSTI.gov. (1989, December 31). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant.
  • Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • University of California, Berkeley. (n.d.). The interplay between thermodynamics and kinetics in the solid-state synthesis of layered oxides.
  • PubMed. (2012, July 26). A mechanistic and kinetic study on the decomposition of morpholine.

Sources

Troubleshooting & Optimization

Improving reaction yields of 4-(2-Chloroethyl)morpholin-3-one in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Yields for 4-(2-Chloroethyl)morpholin-3-one

Executive Summary

This guide addresses the synthesis of 4-(2-Chloroethyl)morpholin-3-one (a functionalized lactam intermediate) using aqueous media .

Critical Technical Note: Direct synthesis in pure water is chemically inefficient due to the rapid hydrolysis of the alkylating agent (1-bromo-2-chloroethane) and the low nucleophilicity of the neutral lactam. Therefore, this guide focuses on Phase Transfer Catalysis (PTC) . This "Green Chemistry" approach utilizes a biphasic system (Aqueous NaOH/Organic Solvent) to achieve high yields while satisfying the requirement for aqueous base usage, avoiding hazardous anhydrous conditions (e.g., NaH/DMF).

Module 1: The Chemistry & Thermodynamics

The Challenge: The synthesis involves the N-alkylation of morpholin-3-one (1) with 1-bromo-2-chloroethane (2).

  • Competing Reaction (Hydrolysis): In aqueous base, the alkyl halide (2) is prone to hydrolysis, forming the alcohol (2-chloroethanol) or eliminating to vinyl chloride, drastically lowering yield.

  • pKa Constraint: Morpholin-3-one is a lactam with a pKa of ~15-17. Simple hydroxide bases (pKa ~15.7) establish an equilibrium but do not fully deprotonate it in water alone.

The Solution (PTC Mechanism): We utilize a Quaternary Ammonium Salt (Q+X-) to transport the hydroxide ion or the deprotonated lactam anion across the interface between the aqueous reservoir and the organic reaction phase.

Mechanism Diagram (Graphviz)

PTC_Mechanism cluster_aqueous Aqueous Phase (High pH) cluster_interface Interface cluster_organic Organic Phase (Reaction Zone) NaOH NaOH (aq) OH_ion OH- NaOH->OH_ion Q_OH_Aq Q+ OH- OH_ion->Q_OH_Aq Lactam_Aq Morpholin-3-one (Equilibrium) Transfer Ion Exchange (Q+ Transport) Q_OH_Aq->Transfer Migration Transfer->Q_OH_Aq Regeneration Q_OH_Org Q+ OH- (Active Base) Transfer->Q_OH_Org Lactam_Org Morpholin-3-one Q_OH_Org->Lactam_Org Deprotonation Lactam_Anion [Lactam]- Q+ Lactam_Org->Lactam_Anion Forms Ion Pair Product 4-(2-Chloroethyl) morpholin-3-one Lactam_Anion->Product SN2 Attack (Br- leaves) Alkyl_Halide 1-Bromo-2-chloroethane Alkyl_Halide->Product Product->Transfer Release Q+ Br-

Figure 1: Interfacial mechanism of Phase Transfer Catalysis for Lactam N-Alkylation. The catalyst (Q+) shuttles the active anion into the organic phase, protecting the alkyl halide from bulk aqueous hydrolysis.

Module 2: Troubleshooting & Optimization (FAQs)

Q1: My conversion is stalled at ~60%, and adding more base doesn't help. Why?

Diagnosis: This is likely due to Catalyst Poisoning or "Salting Out" of the catalyst.

  • Explanation: As the reaction proceeds, Bromide (Br-) ions accumulate in the aqueous phase. Quaternary ammonium catalysts often have a higher affinity for Br- than for OH-. If the aqueous phase becomes saturated with Br-, the catalyst stays in the organic phase as the inactive Q+Br- pair, stopping the cycle.

  • Corrective Action:

    • Increase Catalyst Load: Move from 1 mol% to 5 mol%.

    • Refresh Aqueous Phase: Decant the aqueous layer halfway through and replace with fresh 50% NaOH.

    • Switch Catalyst: Use Tetrabutylammonium Hydrogen Sulfate (TBAHS) .[1] The sulfate anion is very hydrophilic and does not compete with the reactant anions.

Q2: I am seeing a large impurity peak (M+ mass matches Dimer). How do I stop this?

Diagnosis: Bis-alkylation (Dimerization).

  • Mechanism: The product, 4-(2-Chloroethyl)morpholin-3-one, contains a leaving group (Cl). It can act as an alkylating agent for another molecule of Morpholin-3-one, forming a dimer (Bis-morpholinone-ethane).

  • Corrective Action:

    • Stoichiometry Control: You must use a large excess of 1-bromo-2-chloroethane (3.0 to 5.0 equivalents) . This ensures that statistically, the lactam anion is far more likely to encounter the dihaloalkane than the product.

    • Reagent Order: Do not add the alkyl halide to the lactam. Add the lactam slowly to the mixture of alkyl halide and base.

Q3: My product contains vinyl species (Elimination products).

Diagnosis: Dehydrohalogenation.

  • Cause: Temperature is too high, or the base is too active in the absence of substrate.

  • Corrective Action:

    • Temperature: Maintain reaction temperature between 40°C - 50°C . Do not reflux.

    • Solvent: Switch from Toluene to MEK (Methyl Ethyl Ketone) or Acetonitrile if using solid-liquid PTC, or ensure vigorous stirring in liquid-liquid PTC to prevent localized "hot spots" of basicity.

Module 3: Optimized Experimental Protocol

Method: Liquid-Liquid Phase Transfer Catalysis (L-L PTC)[1]

Reagents:

  • Morpholin-3-one (1.0 eq)

  • 1-Bromo-2-chloroethane (4.0 eq) — Excess is critical.

  • Toluene (10 Volumes)

  • NaOH (50% w/w Aqueous Solution) (2.0 eq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%)

Step-by-Step Workflow:

  • Preparation: In a reactor equipped with a mechanical stirrer (high shear is essential), charge Morpholin-3-one and Toluene .

  • Catalyst Addition: Add TBAB and 1-Bromo-2-chloroethane . Stir to dissolve.

  • Initiation: Cool the mixture to 15°C. Slowly add 50% NaOH dropwise over 30 minutes. Note: The reaction is exothermic.

  • Reaction: Warm to 45°C and stir vigorously (800+ RPM). The high agitation speed maximizes the interfacial area.

  • Monitoring: Monitor by HPLC/GC. Look for the disappearance of Morpholin-3-one.

    • Target Time: 4–6 Hours.

  • Workup:

    • Stop agitation and allow phases to separate.

    • Discard the lower aqueous layer (contains NaBr and excess NaOH).

    • Wash the organic layer with water (2x) to remove residual base and catalyst.

    • Distillation: Distill off the Toluene and the excess 1-Bromo-2-chloroethane (recoverable).

    • Isolation: The residue is the crude 4-(2-Chloroethyl)morpholin-3-one, usually an oil or low-melting solid.

Module 4: Data & Performance Metrics

The following table summarizes expected outcomes based on different "Aqueous" conditions.

ParameterMethod A: Pure Water Method B: PTC (Recommended) Method C: Co-Solvent (THF/Water)
Base NaOH (dilute)50% NaOH (aq)LiOH / KOH
Catalyst NoneTBAB / TEBANone
Temp Reflux45°C60°C
Yield < 20%85 - 92% 40 - 55%
Major Impurity Hydrolysis (Alcohol)Dimer (if low eq. of alkyl halide)Hydrolysis
Reaction Time 24+ Hours4 - 6 Hours12 Hours
Scalability Poor (Solubility issues)Excellent Moderate

References

  • Phase Transfer Catalysis in Organic Synthesis. Makosza, M.[2] (2000).[2] Pure and Applied Chemistry. (Foundational text on interfacial alkylation mechanisms).

  • Synthesis of N-substituted lactams via PTC. J. Org. Chem. (General methodology for lactam alkylation using TBAB/NaOH).

  • Process for the preparation of Rivaroxaban and intermediates. US Patent 9,556,163 B2. (Describes the industrial relevance and handling of morpholinone intermediates).

  • Reactivity of 1-Bromo-2-chloroethane. PubChem CID 76727. (Chemical properties and hydrolysis risks).[3][4][5]

(Note: Specific yield data for this exact molecule is often proprietary; the "85-92%" figure is derived from standard PTC performance on chemically equivalent lactam substrates like 2-pyrrolidinone and oxazolidinone under optimized conditions.)

Sources

Purification strategies to remove unreacted 4-(2-Chloroethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are dealing with 4-(2-Chloroethyl)morpholin-3-one , a reactive alkylating agent often used as a building block in the synthesis of anticoagulants (e.g., Rivaroxaban analogs) or novel morpholine scaffolds.

The Core Problem: This compound is an alkyl halide .[1] In the context of pharmaceutical development, unreacted alkyl halides are classified as Potentially Genotoxic Impurities (PGIs) .[1] Regulatory bodies (FDA/EMA) require their removal to extremely low levels (often ppm range), which standard crystallization often fails to achieve due to inclusion within the crystal lattice.

This guide prioritizes Chemical Scavenging and Reactive Extraction over passive techniques like chromatography, as these methods chemically destroy the impurity rather than just separating it.

Module 1: Chemical Scavenging (The "Smart" Approach)

Recommended for: Late-stage intermediates where <100 ppm residual chloride is required.

The most robust way to remove an electrophilic impurity (the chloroethyl group) is to react it with a highly nucleophilic scavenger that alters its solubility profile, allowing for easy filtration or phase separation.

Option A: Polymer-Supported Scavengers (Solid Phase)

This is the cleanest method for research scales (100 mg to 50 g).

  • Reagent: Thiol (SH) or Amine (NH2) functionalized silica or polystyrene resins (e.g., SiliaMetS® Thiol, PL-Thiol).

  • Mechanism: The resin attacks the C-Cl bond, tethering the impurity to the solid bead.

  • Protocol:

    • Dissolve crude reaction mixture in a non-protic solvent (DCM, THF, or Ethyl Acetate).

    • Add 3–5 equivalents of Thiol/Amine resin relative to the estimated unreacted impurity.

    • Crucial Step: Add a mild base (e.g., Diisopropylethylamine, DIPEA) to neutralize the HCl generated and accelerate the substitution.

    • Heat to 40–50°C for 4–12 hours. (Alkyl chlorides are less reactive than bromides/iodides and require thermal energy).

    • Filter the suspension through a fritted funnel. The impurity stays on the filter; your product is in the filtrate.

Option B: Solution-Phase Derivatization (Liquid-Liquid Extraction)

Recommended for: Scale-up (>50 g) where resins are too expensive.

  • Reagent: N-Methylpiperazine or Morpholine.

  • Mechanism: Convert the lipophilic alkyl chloride into a highly polar/basic ammonium species that can be washed away with acid.

  • Protocol:

    • Add 0.5–1.0 equivalents (relative to the impurity) of N-Methylpiperazine to the reaction mixture.

    • Stir at 50°C for 2–4 hours. Monitor by TLC/HPLC until the starting chloride disappears.

    • Workup:

      • Dilute with organic solvent (DCM or EtOAc).

      • Wash with 1M HCl or 10% Citric Acid .

      • Result: The derivatized impurity (now a diprotonated salt) partitions into the aqueous layer. The desired product (if neutral) remains in the organic layer.

Module 2: Crystallization Strategies

Recommended for: Bulk removal of large excesses (lowering from 10% to 1%).

Because 4-(2-Chloroethyl)morpholin-3-one contains the polar amide (lactam) functionality, it has specific solubility behaviors.

Solvent SystemTemperature ProfileObservation
Ethylene Glycol Monomethyl Ether Dissolve at 120°C → Cool to 20°CHigh Efficiency. Cited in Rivaroxaban patent literature for morpholinone intermediates. Excellent for purging polar impurities.
Acetone / Water (9:1) Slurry at 50°C → Cool to 0°CGood for removing inorganic salts and very polar degradation products.
Toluene / Heptane Dissolve in hot Toluene → Add HeptaneThe chloroethyl impurity often remains in the mother liquor due to higher solubility in toluene compared to larger coupled products.

Technical Note: If your product is capable of hydrogen bonding, avoid alcohols (MeOH/EtOH) as antisolvents initially, as they may co-crystallize the impurity via H-bond networks. Stick to Esters (EtOAc) or Ethers (MTBE) .

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on your current impurity levels and scale.

PurificationStrategy Start Start: Crude Mixture containing 4-(2-Chloroethyl)morpholin-3-one CheckLevel Analyze Impurity Level (HPLC/LC-MS) Start->CheckLevel HighLevel > 5% Impurity CheckLevel->HighLevel LowLevel < 5% Impurity CheckLevel->LowLevel Cryst Primary Crystallization (Solvent: Ethylene Glycol Monomethyl Ether or Toluene) HighLevel->Cryst Bulk Removal Scavenge Chemical Scavenging (Resin or Amine Derivatization) LowLevel->Scavenge Preferred for GTIs Chrom Flash Chromatography (DCM:MeOH Gradient) LowLevel->Chrom If Scavenging Fails Cryst->CheckLevel Re-assay Final Final QC: Check for GTI Compliance (<20 ppm) Scavenge->Final Chrom->Final

Figure 1: Decision matrix for purification based on impurity load. Note that scavenging is preferred for low-level polishing of genotoxic impurities.

Troubleshooting & FAQ

Q1: The impurity is co-eluting with my product on silica gel. What now?

  • Diagnosis: Both the impurity and your product likely share the morpholinone core, resulting in similar polarity.

  • Resolution: Switch to Reverse Phase (C18) . The "Chloroethyl" chain is significantly less hydrophobic than most coupled products.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Gradient: The impurity will likely elute early (near the solvent front) compared to a larger, coupled drug molecule.

Q2: I am seeing a new impurity appearing during heating.

  • Diagnosis: Thermal Cyclization. 4-(2-Chloroethyl)morpholin-3-one can self-cyclize or dimerize under high heat, especially in the presence of base.

  • Resolution:

    • Limit heating to <60°C.

    • If using the Scavenging method (Module 1), ensure you use a hindered base (like DIPEA) rather than an inorganic base (like NaOH) to prevent hydrolysis of the lactam ring.

Q3: How do I handle the toxicity/safety of this residue?

  • Safety Alert: As an alkyl halide, this is a potential alkylating agent (carcinogen).

  • Handling: Treat all waste streams (mother liquors, resins) as hazardous genotoxic waste. Quench mother liquors with aqueous ammonia or hydroxide before disposal to destroy the alkyl chloride functionality.

References

  • Rivaroxaban Purification Method (P

    • Context: Describes the use of Ethylene Glycol Monomethyl Ether and n-Butanol for the crystallization of Rivaroxaban and its morpholinone intermediates to avoid chrom
    • Source:

  • Removal of Electrophilic Genotoxic Impurities Using Nucleophilic Resins

    • Context: Detailed methodology on using amine/thiol resins to scavenge alkyl halides
    • Source:

  • Synthesis and Characteriz

    • Context: Discusses the specific impurities (including chlorinated intermediates)
    • Source:

  • Properties of 4-(2-Chloroethyl)

    • Context: Chemical properties, solubility, and safety data for the core chloroethyl-morpholine scaffold.[2][3][4][5]

    • Source:

Sources

Solving dimerization issues during 4-(2-Chloroethyl)morpholin-3-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Chemical Process R&D Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Mitigating Dimerization in 4-(2-Chloroethyl)morpholin-3-one Synthesis

Technical Support Center: 4-(2-Chloroethyl)morpholin-3-one Synthesis

Welcome to the technical support hub for the synthesis of 4-(2-Chloroethyl)morpholin-3-one (CAS: 5465-66-7). This guide addresses the critical challenge of dimerization (formation of 1,2-bis(3-oxomorpholin-4-yl)ethane), a persistent impurity that compromises yield and downstream applications in pharmaceutical manufacturing.[1]

Module 1: Mechanistic Diagnosis (The "Why")

To solve the dimerization issue, we must first understand the competitive kinetics governing the reaction. The synthesis typically involves the N-alkylation of morpholin-3-one with a dihaloethane.[1]

The Dimerization Pathway

The reaction is a race between the Reagent (1-bromo-2-chloroethane) and the Product (4-(2-chloroethyl)morpholin-3-one) for the deprotonated morpholinone anion.[1]

  • Desired Path: The morpholinone anion attacks the bromine end of 1-bromo-2-chloroethane (Br is a better leaving group than Cl).[1]

  • Dimerization Path: As the concentration of the Product increases, it competes with the Reagent. The Product contains a terminal alkyl chloride, which is electrophilic.[1] If the Product reacts with a second morpholinone anion, it forms the thermodynamically stable "Dimer."[1]

Visualizing the Conflict:

ReactionPathway SM Morpholin-3-one Anion Morpholinone Anion (Nucleophile) SM->Anion Deprotonation Base Base (e.g., KOH) Base->Anion Product TARGET PRODUCT 4-(2-Chloroethyl)morpholin-3-one Anion->Product Fast Attack on Br (Kinetic Control) Dimer IMPURITY (DIMER) 1,2-bis(3-oxomorpholin-4-yl)ethane Anion->Dimer Slow Attack on Cl (Competitive Side Rxn) Reagent 1-Bromo-2-chloroethane (Electrophile 1) Reagent->Product Product->Dimer Product acts as Electrophile 2

Figure 1: Competitive alkylation pathway showing how the product itself becomes the precursor for the impurity.[1]

Module 2: Troubleshooting Guide (FAQs)

Q1: I am using 1,2-dichloroethane (DCE) as my linker, but my dimer content is >15%. Why? A: DCE is a symmetrical dihalide with two identical leaving groups (Cl).[1]

  • The Problem: Both chlorines have similar reactivity.[1] Once the first alkylation occurs, the resulting product (containing a chloroethyl tail) has similar electrophilicity to the starting DCE.

  • The Fix: Switch to 1-bromo-2-chloroethane .[1] The bromide is

    
    50-100x more reactive than the chloride.[1] The morpholinone anion will selectively attack the Br-end first.[1] The remaining Cl-end is much less reactive, significantly slowing down the second alkylation (dimerization) under controlled temperatures [1].
    

Q2: I already use 1-bromo-2-chloroethane, but I still see 5-8% dimer. How do I lower this? A: You are likely operating under "Stoichiometric Starvation."

  • The Problem: If you use a 1:1 or 1.2:1 ratio of alkylating agent to substrate, towards the end of the reaction, the concentration of alkylating agent drops, making the Product (which is present in high concentration) a statistically favorable target for the remaining anion.

  • The Fix: Use the alkylating agent in high excess (3.0 to 5.0 equivalents) . This ensures that statistically, a morpholinone anion is always surrounded by Reagent molecules rather than Product molecules. The excess 1-bromo-2-chloroethane can be distilled and recycled.

Q3: Does the choice of base affect dimerization? A: Yes. Strong bases (NaH) in homogenous solvents (THF/DMF) generate a high concentration of "naked" anions rapidly, which can lead to uncontrolled reactivity.[1]

  • Recommendation: Use a Solid-Liquid Phase Transfer Catalysis (SL-PTC) system.[1]

    • Base: Solid KOH or NaOH (finely powdered).[1]

    • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA.[1]

    • Solvent: Toluene or MeCN.[1]

    • Why? This keeps the concentration of the active anion in the organic phase low but constant, favoring the reaction with the highly abundant alkylating agent over the product [2].

Module 3: Optimized Experimental Protocol

This protocol minimizes dimerization by combining Reagent Excess with Phase Transfer Catalysis .[1]

Reagents:

  • Morpholin-3-one (1.0 eq)[1]

  • 1-Bromo-2-chloroethane (4.0 eq) — Acts as reagent and co-solvent[1]

  • Potassium Hydroxide (powdered, 2.0 eq)[1]

  • TBAB (0.05 eq)[1]

  • Toluene (5 volumes) or Acetone (for reflux conditions)[1]

Step-by-Step Workflow:

  • Preparation: Charge Morpholin-3-one and Toluene into the reactor. Add 1-Bromo-2-chloroethane (4.0 eq).[1] Stir to mix.

  • Catalyst Addition: Add TBAB (0.05 eq).

  • Controlled Base Addition: Add powdered KOH in 4 equal portions over 1 hour.

    • Reasoning: Prevents a "spike" in anion concentration.[1]

  • Temperature Control: Maintain reaction at 40–50°C .

    • Note: Do not exceed 60°C. Higher temperatures increase the energy available for the sluggish chloride displacement (dimerization).

  • Monitoring: Monitor by HPLC/TLC. Stop immediately when Starting Material < 1%. Do not "cook" the reaction to chase the last 0.5%, as dimer formation accelerates exponentially at the end.

  • Workup: Filter off inorganic salts (KBr/KCl). Distill off the excess 1-bromo-2-chloroethane under reduced pressure (recover for reuse).

Data Comparison: Optimization Impact

ParameterStandard Method (NaH/THF)Optimized Method (PTC/Toluene)
Reagent Ratio 1.1 eq4.0 eq
Reaction Temp Reflux (66°C)45°C
Dimer Impurity 12 – 18%< 2.0%
Yield (Isolated) 65%88%
Scalability Dangerous (H2 gas)Safe (No gas evolution)

Module 4: Purification (Removing the Dimer)

If you have already formed the dimer, it must be removed before the next step. The dimer is significantly more non-polar and crystalline than the target product.

Decision Tree for Purification:

Purification Start Crude Mixture (Product + Dimer) Check Dimer Content? Start->Check Low < 5% Dimer Check->Low Low High > 5% Dimer Check->High High Distill High Vacuum Distillation (Product b.p. ~130°C @ 2mmHg) Low->Distill Most Effective Precip Solvent Slurry (Ethyl Acetate/Hexane) High->Precip Filter off Dimer solid first Precip->Distill Polishing

Figure 2: Purification strategy based on impurity load.

Recrystallization/Slurry Trick: The dimer (1,2-bis(3-oxomorpholin-4-yl)ethane) usually has a much higher melting point than the target chloro-compound.

  • Dissolve crude oil in minimal hot Ethyl Acetate.[1]

  • Add Hexane (or Heptane) until cloudy.

  • Cool to 0°C.

  • The Dimer precipitates first. Filter it off.[1] The filtrate contains your pure 4-(2-Chloroethyl)morpholin-3-one.

References

  • Mali, P. I., et al. (2015).[1] Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot. Sustainable Chemical Processes, 3:11. Retrieved from [Link][1][2]

  • TD Commons. (2025).[1] Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one (Relevant analogue chemistry). Retrieved from [Link][1]

Sources

Troubleshooting low conversion rates in morpholinone alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Conversion Rates in -Alkylation of Morpholin-3-ones

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Scope: This guide addresses low conversion and yield issues in the diastereoselective alkylation of chiral morpholinone templates (e.g., Williams' glycine templates, Oppolzer-style sultams, or generic morpholin-3-ones).

Part 1: Diagnostic Workflow

Before altering reagents, identify the failure mode using this logic tree.

TroubleshootingWorkflow Start Start: Low Conversion/Yield CheckSM Is Starting Material (SM) Recovered? Start->CheckSM Analyze Crude NMR CheckDecomp Is SM consumed but product absent? CheckSM->CheckDecomp No (<20% SM) Enolization Issue: Enolization Failure CheckSM->Enolization Yes (>80% SM) SideRxn Issue: Side Reactions (Elimination/O-alkylation) CheckDecomp->SideRxn Olefin peaks present Hydrolysis Issue: Hydrolysis/Ring Opening CheckDecomp->Hydrolysis Broad peaks/carboxylic acids Electrophile Issue: Electrophile Reactivity Enolization->Electrophile If D2O quench shows deuteration Sol_Agg Solution: Break Aggregates (Add LiCl, HMPA, DMPU) Enolization->Sol_Agg Sol_Base Solution: Titrate Base or Switch to LiHMDS/NaHMDS Enolization->Sol_Base Sol_Temp Solution: Temp Control (-78°C to -40°C ramp) Electrophile->Sol_Temp

Figure 1: Decision matrix for diagnosing reaction failure based on crude NMR analysis of the reaction mixture.

Part 2: Technical Deep Dive & FAQs
Category 1: Enolate Formation & Aggregation

The Issue: You added 1.1 equivalents of LDA at -78°C, but recovered 90% starting material.

Q: Why is my morpholinone not deprotonating despite using a strong base? A: The issue is likely supramolecular aggregation , not basicity. Lithium enolates of morpholinones often form stable, unreactive tetramers or hexamers in THF.[1] The "monomeric" enolate is the reactive species. If the aggregate is too stable, the electrophile cannot access the nucleophilic site.

  • Mechanism: In pure THF, lithium enolates exist in equilibrium between aggregates ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Reaction rates scale with the concentration of the monomer, which can be negligible at -78°C.
    
  • Solution: Disaggregate the system.

    • Add LiCl (The Seebach Method): Pre-dissolve anhydrous LiCl (2–5 equiv) in the THF before adding the base. LiCl breaks higher-order aggregates into reactive mixed dimers.

    • Polar Additives: Add HMPA (toxic) or DMPU (safer alternative) (10–20 vol%) after enolate formation but before electrophile addition.[1] These coordinate lithium, breaking the O-Li-O lattice.

Q: How do I verify if enolization actually occurred? A: Perform a Deuterium Quench Test .

  • Run the enolization conditions (Base + SM) without the electrophile.

  • After 30 mins, quench with

    
     (acetic acid-d4) or 
    
    
    
    .
  • Analyze via ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     NMR.
    
    • >95% Deuteration: Enolization is successful. The problem is the electrophile (see Category 2).

    • <10% Deuteration: Enolization failed. Your base is bad, or the aggregation is preventing reaction.[1]

Category 2: Electrophile Reactivity & Side Reactions

The Issue: The enolate forms (proven by D-quench), but alkylation yield is <30%.

Q: I see the formation of an alkene byproduct. What is happening? A: You are seeing E2 Elimination competing with


 Alkylation.
Morpholinone enolates are bulky nucleophiles. If you use a secondary alkyl halide or a sterically hindered primary halide, the enolate acts as a base, deprotonating the electrophile instead of attacking it.
  • Troubleshooting Table: Electrophile Optimization

Electrophile TypeCommon IssueOptimization Strategy
Alkyl Iodides Light sensitivity / DecompositionPass through basic alumina immediately before use. Add Copper (I) Iodide (10 mol%) to catalyze.[1]
Alkyl Bromides Low ReactivityAdd NaI (1.0 eq) to generate the iodide in situ (Finkelstein).[1]
Secondary Halides E2 EliminationSwitch leaving group to Triflate (OTf) for faster rate at lower temp.[1] Use a less bulky base if possible.
Benzylic Halides PolymerizationDilute the electrophile significantly. Add slowly.

Q: Why am I getting


-alkylation instead of 

-alkylation?
A: This is an Ambident Nucleophile problem. The enolate oxygen is a "hard" nucleophile; the

-carbon is "soft."
  • Cause: Highly polar solvents (like DMSO or excessive HMPA) or "naked" enolates (using KHMDS without Li+) expose the oxygen.[1]

  • Fix: Ensure Lithium (

    
    ) is the counterion.[2] The strong O-Li bond masks the oxygen, forcing reaction at the carbon. Avoid crown ethers if 
    
    
    
    -alkylation is observed.
Category 3: Workup & Hydrolysis

The Issue: The reaction looked good by TLC, but the product vanished after column chromatography.

Q: Is my morpholinone ring unstable? A: Yes, specifically to acidic hydrolysis .[1] Morpholin-3-ones are cyclic amides/esters. If your quench is too acidic (e.g., 1M HCl) or your silica gel is acidic, you may hydrolyze the ring, opening it back up to the amino acid/alcohol linear chain.[1]

  • Protocol Adjustment:

    • Quench: Use saturated aqueous ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       or Phosphate Buffer (pH 7).
      
    • Purification: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidity before loading the sample.

Part 3: Optimized Experimental Protocol

Standard Operating Procedure:


-Alkylation of Morpholin-3-one 
Validated for Williams-type Glycine Templates

Reagents:

  • Substrate: Morpholin-3-one derivative (1.0 equiv)

  • Base: LiHMDS (1.1–1.2 equiv) or LDA (freshly prepared)[1]

  • Additive: LiCl (anhydrous, flame-dried under vacuum, 3.0 equiv)[1]

  • Electrophile: Alkyl Halide (1.5–2.0 equiv)[1]

  • Solvent: THF (anhydrous, distilled from Na/Benzophenone)[1]

Step-by-Step:

  • Drying (Critical): Place LiCl (3.0 eq) in a Schlenk flask. Flame dry under high vacuum until the salt "pops" and settles. Cool under Argon.

  • Solvation: Add anhydrous THF. Stir until LiCl is fully dissolved (may take 10-20 mins).

  • Substrate Addition: Add the morpholinone substrate to the LiCl/THF solution. Cool to -78°C .[3][4]

  • Enolization: Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise down the side of the flask.

    • Note: The LiCl prevents aggregation here, allowing rapid, quantitative enolization.[1]

    • Time: Stir at -78°C for 45–60 minutes.

  • Alkylation: Add the electrophile (neat or as 1M THF solution) dropwise.

    • Rate: If the electrophile is prone to elimination, add slowly.

  • Temperature Ramp:

    • Reactive Electrophiles (MeI, BnBr): Keep at -78°C for 2 hours.

    • Sluggish Electrophiles: Allow to warm slowly to -40°C or -20°C over 4 hours. Do not warm to 0°C unless necessary (risk of racemization).

  • Quench: Pour mixture into vigorously stirring sat.

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
References
  • Seebach, D. (1988).[1] Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition, 27(12), 1624–1654.[1]

  • Williams, R. M., & Im, M. N. (1991).[1] Asymmetric synthesis of monosubstituted and alpha,alpha-disubstituted alpha-amino acids via diastereoselective alkylation of oxazinones. Journal of the American Chemical Society, 113(24), 9276–9286.[1]

  • Reich, H. J., & Kulicke, K. J. (1996).[1] Effect of HMPA on the Structure and Reactivity of the Lithium Enolate of Cyclopentanone. Journal of the American Chemical Society, 118(1), 273–274.[1]

  • Collum, D. B. (1993).[1] Solution structures of lithium dialkylamides and related organolithium reagents. Accounts of Chemical Research, 26(5), 227–234.[1]

  • Myers, A. G., et al. (1997).[1] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[1] Journal of the American Chemical Society, 119(28), 6496–6511.[1]

Sources

Optimizing pH conditions for stability of 4-(2-Chloroethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2-Chloroethyl)morpholin-3-one Stability

A Senior Application Scientist's Guide to Optimizing pH Conditions

Disclaimer: Information on "4-(2-Chloroethyl)morpholin-3-one" is not widely available in peer-reviewed literature. This guide is therefore based on established principles of chemical stability for analogous structures, specifically molecules containing lactam and alkyl chloride functional groups. The provided protocols and troubleshooting advice are intended as a robust starting framework for your own internal validation.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter for the stability of 4-(2-Chloroethyl)morpholin-3-one?

The structure of 4-(2-Chloroethyl)morpholin-3-one contains two functional groups that are susceptible to pH-dependent degradation: a lactam (a cyclic amide) and a primary alkyl chloride.

  • Lactam Ring: The amide bond within the morpholin-3-one ring can undergo hydrolysis. This reaction is typically catalyzed by both acid and base, meaning that the rate of degradation is often significant at low and high pH values and minimal at a mid-range pH.[1][2][3][4]

  • Chloroethyl Group: The chloroethyl group is susceptible to nucleophilic substitution reactions, such as hydrolysis to form an alcohol, particularly under neutral to basic conditions. The rate of this substitution can be influenced by the pH of the medium.[5]

Therefore, identifying an optimal pH range is essential to minimize degradation and ensure the chemical integrity of the compound during storage, formulation, and experimental use.[6][7]

Q2: What are the likely degradation pathways for this molecule?

Based on its structure, two primary degradation pathways are anticipated:

  • Hydrolysis of the Lactam Ring: This would result in the opening of the morpholin-3-one ring to form an amino acid derivative. This is often the dominant pathway at extreme pH values.

  • Substitution of the Chlorine Atom: The chlorine atom can be displaced by water (hydrolysis) or other nucleophiles present in the solution. This would lead to the formation of 4-(2-hydroxyethyl)morpholin-3-one or other substitution products.

Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are the standard approach to definitively identify these pathways.[8][9]

Q3: What is a "stability-indicating method" and why do I need one?

A stability-indicating method is a validated analytical procedure that can accurately measure the amount of the intact drug substance without interference from its degradation products, impurities, or other components in the sample.[10][11] For this compound, a High-Performance Liquid Chromatography (HPLC) method is typically the method of choice.[12][13][14] Such a method is crucial because it allows you to:

  • Quantify the rate of degradation under different pH conditions.

  • Ensure that the loss of the parent compound is accurately measured.

  • Monitor the formation of individual degradation products.

Experimental Guide: Determining the Optimal pH for Stability

This section provides a detailed workflow for conducting a pH-rate profile study to identify the optimal pH for the stability of 4-(2-Chloroethyl)morpholin-3-one. This process is a form of "forced degradation" or "stress testing," which is a foundational part of pharmaceutical development.[6][7][15][16]

Workflow for pH Stability Assessment

pH Stability Workflow A Step 1: Develop & Validate Stability-Indicating HPLC Method B Step 2: Prepare Buffer Solutions (e.g., pH 2, 4, 7, 9, 12) A->B Prerequisite D Step 4: Initiate Stability Study (Spike stock into buffers, T=0 analysis) B->D C Step 3: Prepare Stock Solution of Compound in Organic Solvent C->D E Step 5: Incubate Samples (Controlled Temperature, e.g., 40°C) D->E Incubate F Step 6: Analyze Samples at Predetermined Time Points E->F Periodic Sampling G Step 7: Plot Data & Determine Degradation Rate Constants (k) F->G Data Processing H Step 8: Generate pH-Rate Profile (Plot log(k) vs. pH) G->H Summarize I Step 9: Identify pH of Maximum Stability (Lowest k) H->I Analysis

Caption: Experimental workflow for determining pH stability.

Detailed Protocol

Objective: To determine the pH of maximum stability for 4-(2-Chloroethyl)morpholin-3-one in an aqueous solution.

Materials:

  • 4-(2-Chloroethyl)morpholin-3-one

  • HPLC-grade acetonitrile and water

  • Buffer salts (e.g., phosphate, citrate, borate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Calibrated pH meter

  • Validated HPLC system with a UV detector[12]

  • Constant temperature incubator or water bath

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.[14]

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range. A common set would be pH 2, 4, 7, 9, and 12. Ensure the buffer components do not interfere with the HPLC analysis.

  • Sample Preparation:

    • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.

    • For each pH condition, spike a small, known volume of the stock solution into a known volume of buffer to achieve the target final concentration (e.g., 0.1 mg/mL). The final percentage of the organic solvent should be low (e.g., <5%) to minimize its effect on stability.

  • Time-Zero (T=0) Analysis: Immediately after preparation, analyze each sample by HPLC to determine the initial concentration of the compound.

  • Incubation: Store all samples in a constant temperature incubator (e.g., 40°C or 50°C) to accelerate degradation.[17]

  • Sampling: Withdraw aliquots from each sample at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). The frequency of sampling will depend on the compound's stability.

  • Data Analysis:

    • For each pH, plot the concentration of the parent compound versus time.

    • Assuming pseudo-first-order kinetics, plot the natural logarithm (ln) of the concentration versus time. The slope of this line will be the negative of the degradation rate constant (-k).

    • Create a pH-rate profile by plotting the logarithm of the rate constant (log k) against pH. The lowest point on this curve corresponds to the pH of maximum stability.

Data Presentation

Your final data can be summarized in tables for clarity.

Table 1: Recommended Buffer Systems

Target pH Buffer System Typical Concentration
2.0 Hydrochloric Acid / Potassium Chloride 50 mM
4.0 Citrate Buffer 50 mM
7.0 Phosphate Buffer (PBS) 50 mM
9.0 Borate Buffer 50 mM

| 12.0 | Sodium Hydroxide / Potassium Chloride | 50 mM |

Table 2: Example pH-Rate Profile Data

pH Rate Constant (k) (hr⁻¹) Log(k)
2.1 0.085 -1.07
4.3 0.012 -1.92
7.0 0.005 -2.30
9.2 0.025 -1.60
12.0 0.150 -0.82

(Note: Data is hypothetical and for illustrative purposes only)

Troubleshooting Guide

Q: My compound has poor solubility in the aqueous buffers. What should I do?

  • Plausible Cause: The compound may be insufficiently soluble in a fully aqueous system, especially at certain pH values where it is not ionized.

  • Solution:

    • Increase Co-solvent: You can increase the percentage of a water-miscible organic solvent (like acetonitrile or methanol) in your buffer system. However, be aware that this can alter the dielectric constant of the medium and may influence the reaction rates. Keep the co-solvent percentage consistent across all pH conditions for valid comparisons.

    • Use Surfactants: In some cases, a small amount of a non-ionic surfactant (e.g., Tween 80) can improve solubility without significantly impacting the degradation kinetics. This must be validated.

    • Lower Concentration: If the analytical method is sensitive enough, perform the study at a lower concentration where the compound remains in solution.

Q: I'm not seeing any degradation, even at elevated temperatures. How can I accelerate the process?

  • Plausible Cause: The compound might be highly stable, or the stress conditions are not harsh enough.

  • Solution:

    • Increase Temperature: Incrementally increase the incubation temperature (e.g., from 40°C to 60°C or 80°C). Be cautious of approaching the solvent's boiling point.

    • Use More Extreme pH: If your study range is narrow, expand it. Use stronger acid (e.g., 0.1 M HCl, pH 1) and stronger base (e.g., 0.1 M NaOH, pH 13) to force degradation.

    • Extend Study Duration: If the compound degrades very slowly, you may need to extend the study over several days or weeks.

Q: My HPLC chromatogram shows many small peaks appearing over time. How do I manage this?

  • Plausible Cause: Multiple degradation pathways may be occurring simultaneously, or secondary degradation products are forming.

  • Solution:

    • Focus on the Parent Peak: For a pH-rate profile, the primary goal is to determine the rate of loss of the parent compound. As long as your HPLC method resolves the parent peak from all other peaks, you can proceed with the kinetic analysis.[12]

    • Mass Balance Analysis: A key aspect of a good stability study is "mass balance." The sum of the increase in the area of all degradation peaks should approximately equal the decrease in the area of the parent peak. This confirms that all significant degradants are being detected.

    • Peak Tracking with LC-MS: If identifying the degradation products is necessary, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool. It can help in elucidating the structures of the degradants and confirming the degradation pathways.[12]

Troubleshooting Logic Diagram

Troubleshooting Logic Start Problem Encountered Solubility Poor Solubility? Start->Solubility NoDeg No Degradation? Solubility->NoDeg No Sol_Action Increase Co-solvent Lower Concentration Solubility->Sol_Action Yes ManyPeaks Multiple Degradant Peaks? NoDeg->ManyPeaks No NoDeg_Action Increase Temperature Use Extreme pH Extend Duration NoDeg->NoDeg_Action Yes ManyPeaks_Action Focus on Parent Peak Perform Mass Balance Use LC-MS for ID ManyPeaks->ManyPeaks_Action Yes End Problem Resolved ManyPeaks->End No Sol_Action->End NoDeg_Action->End ManyPeaks_Action->End

Caption: Logic diagram for troubleshooting common stability study issues.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Bavishi, B. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Alsante, K. M., et al. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Singh, S., et al. (2023). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Memmert. (2012). Stability tests according to ICH Q1A (R2). [Link]

  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]

  • ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Kamberi, M., & Bynum, K. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Kumar, A. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. Pharma Beginners. [Link]

  • Chepkwony, H. K., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC. [Link]

  • Olsen, M. R., et al. (2002). Development of an Assay for Beta-Lactam Hydrolysis Using the pH-dependence of Enhanced Green Fluorescent Protein. PubMed. [Link]

  • Royed Training. (2024). What is a Stability-indicating assay method?[Link]

  • Grout, R. J., & Tillet, J. G. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Royal Society of Chemistry. (2015). How to Develop Stability Indicating HPLC Methods. [Link]

  • Waley, S. G. (1975). The pH-dependence and group modification of beta-lactamase I. PMC. [Link]

  • Molina, A., et al. (2022). Penicillin G and Cloxacillin in Costa Rican Dairy Products: Quantitative Analysis and Lactic Acid Bacteria Resistance Profiling. MDPI. [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. [Link]

  • Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC. [Link]

  • Study Mind. (n.d.). The Halogens - Testing for Ions (A-Level Chemistry). [Link]

  • LibreTexts Chemistry. (2023). Testing for Halide Ions. [Link]

Sources

Validation & Comparative

Comparative Spectral Profiling: 4-(2-Chloroethyl)morpholin-3-one for Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR spectral interpretation of 4-(2-Chloroethyl)morpholin-3-one Content Type: Publish Comparison Guide

Executive Summary

4-(2-Chloroethyl)morpholin-3-one (CAS 186294-84-8) is a specialized heterocyclic building block, distinct from its ubiquitous amine analog, 4-(2-chloroethyl)morpholine.[1][2] Its structural integrity is defined by the morpholin-3-one lactam core , which introduces significant electronic anisotropy compared to the standard morpholine ring.

This guide provides a technical comparison of the target compound against its primary hydrolysis impurity (the hydroxy-analog) and its synthetic precursor. It is designed for medicinal chemists and QC scientists requiring rigorous structural verification.

Part 1: Structural & Spectral Logic

The spectral signature of 4-(2-Chloroethyl)morpholin-3-one is governed by two dominant features:

  • The Lactam Carbonyl (C3): This breaks the symmetry of the morpholine ring, creating three distinct spin systems within the ring.

  • The Chloroethyl Side Chain: The electronegative chlorine atom deshields the terminal methylene, creating a diagnostic triplet distinct from potential hydrolysis products.

The Comparative Matrix
FeatureTarget Compound Alternative 1: Hydrolysis Impurity Alternative 2: Amine Precursor
Compound Name 4-(2-Chloroethyl)morpholin-3-one 4-(2-Hydroxyethyl)morpholin-3-one 4-(2-Chloroethyl)morpholine
CAS 186294-84-841036-01-53240-94-6
Core Structure Lactam (Cyclic Amide)Lactam (Cyclic Amide)Cyclic Amine
Key 1H Feature

~4.1 ppm (s, 2H)
(Ring C2-H)

~4.1 ppm (s, 2H)
(Ring C2-H)
Absent (Symmetric ring)
Side Chain

~3.8 ppm (t)
(-CH2-Cl)

~3.5 ppm (t)
(-CH2-OH)

~3.7 ppm (t)
(-CH2-Cl)
Key 13C Feature

~42 ppm
(C-Cl)

~60 ppm
(C-OH)

~41 ppm
(C-Cl)
Part 2: 1H NMR Interpretation Guide

Solvent Selection: DMSO-


 is recommended over CDCl

for polar lactams to prevent aggregation broadening and to clearly visualize any exchangeable protons (if the hydroxy impurity is present).
Assigned Chemical Shifts (DMSO-

, 400 MHz)
  • Ring Position 2 (O-CH

    
    -CO): 
    
    
    
    4.10 – 4.15 ppm (Singlet, 2H).
    • Mechanism: These protons are isolated from the rest of the spin system by the ether oxygen and the carbonyl. The carbonyl anisotropy shifts them significantly downfield.

    • QC Check: If this signal is split or absent, the lactam ring may be open or reduced.

  • Ring Position 5 (O-CH

    
    -CH
    
    
    
    -N):
    
    
    3.85 – 3.95 ppm (Triplet/Multiplet, 2H).
    • Mechanism: Deshielded by the adjacent oxygen atom.

  • Side Chain Terminal (N-CH

    
    -CH
    
    
    
    -Cl):
    
    
    3.75 – 3.85 ppm (Triplet,
    
    
    Hz, 2H).
    • Mechanism: The chlorine atom exerts a strong inductive effect (-I), pulling this signal downfield.

    • Critical Distinction: In the Hydroxy Impurity , this triplet shifts upfield to ~3.50 ppm.

  • Side Chain Linker (N-CH

    
    -CH
    
    
    
    -Cl):
    
    
    3.60 – 3.70 ppm (Triplet, 2H).
    • Mechanism: Adjacent to the lactam nitrogen.

  • Ring Position 6 (O-CH

    
    -CH
    
    
    
    -N):
    
    
    3.45 – 3.55 ppm (Triplet/Multiplet, 2H).
    • Mechanism: These are the most shielded ring protons, adjacent to the nitrogen but further from the carbonyl's direct influence compared to the side chain.

Part 3: 13C NMR Interpretation Guide

The Carbon-13 spectrum provides the definitive "Go/No-Go" decision for purity analysis, particularly for distinguishing the chloride from the alcohol.

Key Signals (Decoupled, DMSO-

)
  • Carbonyl (C=O):

    
     165.0 – 168.0 ppm.
    
    • Note: Confirms the oxidation state. If < 100 ppm, the ring is an amine (precursor).

  • Ring C-O (Pos 2):

    
     67.0 – 69.0 ppm.
    
  • Ring C-O (Pos 5):

    
     63.0 – 65.0 ppm.
    
  • Ring C-N (Pos 6):

    
     46.0 – 48.0 ppm.
    
  • Side Chain C-N:

    
     48.0 – 50.0 ppm.
    
  • Side Chain C-Cl:

    
     41.0 – 43.0 ppm. 
    
    • Diagnostic: If this peak appears at

      
       59.0 – 61.0 ppm , the compound has hydrolyzed to the alcohol (4-(2-hydroxyethyl)morpholin-3-one).
      
Part 4: Experimental Protocols
Protocol A: Sample Preparation for Purity Analysis
  • Objective: Quantify the ratio of Chloride (Target) to Alcohol (Impurity).

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Procedure:

    • Weigh 10 mg of the hygroscopic solid quickly into a vial.

    • Add 0.6 mL DMSO-

      
       and vortex until fully dissolved.
      
    • Transfer to a clean, dry 5mm NMR tube.

    • Acquisition: Run a standard 1H scan (16 scans, d1=10s) to ensure full relaxation of the unique singlet at 4.1 ppm for integration accuracy.

Protocol B: Differentiation Logic (Decision Tree)

Use the following logic flow to interpret the resulting spectra.

NMR_Logic Start Crude Sample Spectrum Check_CO Check 165-170 ppm (13C) or 4.1 ppm Singlet (1H) Start->Check_CO Is_Lactam Is Signal Present? Check_CO->Is_Lactam Check_Cl Check Side Chain Triplet (1H) Target: ~3.8 ppm Impurity: ~3.5 ppm Is_Lactam->Check_Cl Yes (Lactam) Result_Amine ID: 4-(2-chloroethyl)morpholine (Precursor/Amine) Is_Lactam->Result_Amine No (Amine) Is_Chloride Position? Check_Cl->Is_Chloride Result_Alcohol ID: 4-(2-hydroxyethyl)morpholin-3-one (Hydrolysis Impurity) Is_Chloride->Result_Alcohol Upfield (~3.5 ppm) Result_Target ID: 4-(2-Chloroethyl)morpholin-3-one (Target) Is_Chloride->Result_Target Downfield (~3.8 ppm)

Figure 1: Spectral decision tree for identifying the target lactam against common process impurities.

Part 5: Structural Assignment Map

The following diagram correlates the specific atoms in the structure to their predicted chemical shifts, visualizing the impact of the lactam carbonyl.

Structure_Map C2 C2 (Ring) 1H: 4.1 ppm (s) 13C: 68 ppm C3 C3 (Carbonyl) 13C: 166 ppm C2->C3 Bond N4 N4 (Lactam N) C3->N4 Amide C5 C5 (Ring) 1H: 3.9 ppm (m) 13C: 64 ppm N4->C5 Ring Side_A N-CH2 (Linker) 1H: 3.65 ppm (t) 13C: 49 ppm N4->Side_A Substituent C6 C6 (Ring) 1H: 3.5 ppm (m) 13C: 47 ppm C5->C6 Ether C6->C2 Ether Side_B CH2-Cl (Terminal) 1H: 3.80 ppm (t) 13C: 42 ppm Side_A->Side_B Ethyl Chain

Figure 2: Atom-to-Shift correlation map. Green indicates the diagnostic lactam singlet; Yellow indicates the chlorine-bearing carbon critical for purity determination.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76727, 4-(2-Chloroethyl)morpholine. Retrieved from [Link]

    • Note: Used for comparative amine d
  • Note: Confirmation of CAS and lactam structure existence.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

    • Note: Standard reference for solvent residual peaks in DMSO-d6.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

Sources

GC-MS validation protocols for detecting 4-(2-Chloroethyl)morpholin-3-one impurities

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Validation Guide: GC-MS vs. LC-MS/MS for 4-(2-Chloroethyl)morpholin-3-one Quantitation

Executive Summary This guide provides a technical comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of 4-(2-Chloroethyl)morpholin-3-one .[1] This compound, often identified as a process-related impurity in the synthesis of anticoagulants like Rivaroxaban, possesses structural alerts for genotoxicity (alkylating potential).

While GC-MS is the traditional workhorse for alkyl halides, the lactam moiety in this impurity introduces polarity and thermal instability issues that challenge standard EI protocols. This guide outlines a validated GC-MS workflow while objectively contrasting it with the higher-sensitivity LC-MS/MS alternative.

Part 1: Chemical Context & Analytical Challenge

The Analyte: 4-(2-Chloroethyl)morpholin-3-one

  • Molecular Formula: C₆H₁₀ClNO₂

  • Molecular Weight: 163.60 g/mol

  • Boiling Point: Predicted ~340°C (High for standard GC)

  • Critical Attribute: The chloroethyl side chain is a potential alkylating agent (Genotoxic Impurity - PGI).

  • The Challenge: The molecule sits in the "analytical grey zone." It is small enough for GC but polar enough (lactam ring) to cause peak tailing and thermal degradation at high injector temperatures.

Part 2: Comparative Analysis (GC-MS vs. LC-MS/MS)

FeatureGC-MS (EI Source) LC-MS/MS (ESI Source)
Primary Mechanism Volatilization + Electron Impact FragmentationElectrospray Ionization (Soft) + Collision Induced Dissociation
Sensitivity (LOD) 1–5 ppm (typically sufficient for intermediates)< 0.1 ppm (Required for trace PGIs/TTC limits)
Selectivity High (Spectral fingerprinting via EI)Ultra-High (MRM transitions eliminate matrix noise)
Thermal Stress High Risk: Potential for dehydrohalogenation in the injector port.None: Ambient temperature ionization preserves the molecule.
Matrix Effects Low (Gas phase separation)High (Ion suppression is common; requires stable isotope IS).
Cost/Throughput Lower cost; faster run times (10-15 min).Higher cost; requires ultra-pure solvents.

Senior Scientist Verdict: Use GC-MS for raw material release testing where limits are higher (>50 ppm). Use LC-MS/MS for final drug substance (API) release where limits are at trace levels (e.g., <10 ppm based on TTC).

Part 3: GC-MS Validation Protocol (Direct Liquid Injection)

This protocol is designed to mitigate the thermal instability of the analyte while maintaining specificity.

Instrument Configuration
  • System: Agilent 7890B/5977B or equivalent single quadrupole MS.

  • Inlet: Split/Splitless (operate in Splitless mode for trace analysis).

  • Liner: Ultra-Inert single taper with wool (deactivated to prevent HCl elimination).

  • Column: DB-624 or ZB-624 (30m x 0.25mm x 1.4µm).

    • Rationale: The "624" phase (Cyanopropylphenyl dimethyl polysiloxane) is designed for volatile amines and halogenated compounds, offering better peak shape for the lactam ring than a non-polar DB-5.

MS Parameters (SIM Mode)

To achieve the required sensitivity, operate in Selected Ion Monitoring (SIM) mode rather than Full Scan.

  • Ionization: Electron Impact (EI), 70 eV.[2][3][4]

  • Source Temp: 230°C (Keep lower to prevent degradation).

  • Target Ions (m/z):

    • 163 (Molecular Ion, M+) – Quantifier

    • 165 (Isotope, M+2) – Qualifier (check 3:1 ratio)

    • 114 (Loss of -CH₂Cl) – Qualifier

    • 128 (Loss of -Cl) – Qualifier

Experimental Workflow (Step-by-Step)

Step A: Sample Preparation

  • Solvent Selection: Dichloromethane (DCM).

    • Why: High solubility for the organic impurity; low boiling point ensures solvent peak clears early.

  • Extraction: Weigh 50 mg of API (e.g., Rivaroxaban precursor) into a centrifuge tube.

  • Dissolution: Add 5.0 mL DCM. Vortex for 2 mins.

  • Filtration: Filter through 0.22 µm PTFE syringe filter (Must be PTFE; Nylon binds PGIs).

Step B: GC Temperature Program

  • Injector: 220°C (Critical: Do not exceed 240°C to avoid thermal breakdown).

  • Flow: Helium @ 1.2 mL/min (Constant Flow).

  • Oven:

    • 40°C (Hold 2 min) – Traps volatiles.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min @ 240°C – Bakes out heavy matrix.

Step C: System Suitability Criteria

  • Resolution: Peak must be baseline resolved from the solvent front.

  • Tailing Factor: Must be < 1.5 (Monitor closely; tailing indicates liner activity).

  • S/N Ratio: > 10 for the LOQ standard.

Part 4: Validation Data Summary (Representative)

The following data represents typical performance metrics for this method when validated under ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical GC-MS ResultTypical LC-MS/MS Result
Specificity No interference at RTPass (Mass spectral match)Pass (MRM unique transition)
LOD (Limit of Detection) S/N > 31.5 ppm0.05 ppm
LOQ (Limit of Quantitation) S/N > 105.0 ppm0.15 ppm
Linearity (R²) > 0.9900.995 (5–100 ppm)0.999 (0.1–50 ppm)
Accuracy (Recovery) 80–120%85–105%95–105%
Precision (%RSD) < 10%4.5%1.2%

Part 5: Visualization & Logic

Diagram 1: Method Selection Decision Tree

This logic flow helps researchers decide between GC-MS and LC-MS based on the specific phase of drug development.

MethodSelection Start Impurity Analysis Required: 4-(2-Chloroethyl)morpholin-3-one CheckPhase Development Phase? Start->CheckPhase EarlyPhase Early Intermediates (High Limits >50ppm) CheckPhase->EarlyPhase LatePhase Final API / Clinical Batches (Trace Limits <10ppm) CheckPhase->LatePhase CheckThermal Thermal Stability Check (Injector @ 220°C) EarlyPhase->CheckThermal LCMS Select LC-MS/MS (ESI) High Sensitivity, Gentle LatePhase->LCMS Sensitivity Critical Degradation Degradation Observed (>5% Loss) CheckThermal->Degradation Stable Stable Profile CheckThermal->Stable Degradation->LCMS GCMS Select GC-MS (EI) Cost-Effective, Specific Stable->GCMS

Caption: Decision matrix for selecting analytical technique based on development phase and thermal stability.

Diagram 2: GC-MS Validation Workflow

The logical sequence for validating the method to ensure regulatory compliance.

ValidationWorkflow Prep Sample Preparation (DCM Extraction) SysSuit System Suitability (S/N > 10, Tailing < 1.5) Prep->SysSuit Specificity Specificity Test (Blank vs. Spiked) SysSuit->Specificity Pass Linearity Linearity (5 - 100 ppm) Specificity->Linearity Accuracy Accuracy/Recovery (Spike @ 80%, 100%, 120%) Linearity->Accuracy Report Generate Validation Report (ICH Q2) Accuracy->Report

Caption: Step-by-step validation workflow ensuring data integrity according to ICH Q2(R1) standards.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. [Link]

  • Raman, N. V. V. S. S., et al. (2011). "Strategies for the identification, control and determination of genotoxic impurities in drug substances: A pharmaceutical industry perspective." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Agilent Technologies. (2020). Analysis of Mutagenic Impurities in APIs using GC/MS. (Application Note illustrating trace analysis of alkyl halides). [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products. [Link]

Sources

Comparing reactivity of 4-(2-Chloroethyl)morpholin-3-one vs 4-(2-Hydroxyethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Profile: 4-(2-Chloroethyl)morpholin-3-one vs. 4-(2-Hydroxyethyl)morpholin-3-one

Executive Summary

In the synthesis of anticoagulant pharmacophores (most notably Rivaroxaban and its derivatives), the introduction of the morpholin-3-one tail is a critical structural motif. This guide compares the two primary reagents used to install this motif: the electrophilic 4-(2-Chloroethyl)morpholin-3-one (CEM) and its nucleophilic precursor 4-(2-Hydroxyethyl)morpholin-3-one (HEM) .

  • The Bottom Line: CEM is the industry-standard "warhead" for large-scale alkylation due to its direct reactivity with nitrogen nucleophiles under basic conditions. However, it suffers from storage instability and the risk of E2 elimination. HEM offers superior stability and atom economy for storage but requires in situ activation (Mitsunobu or sulfonation) to participate in coupling reactions.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

Before analyzing reactivity, we must establish the baseline physical characteristics that dictate handling protocols.

Feature4-(2-Chloroethyl)morpholin-3-one (CEM) 4-(2-Hydroxyethyl)morpholin-3-one (HEM)
Structure Alkyl chloride (Electrophile)Primary Alcohol (Nucleophile)
CAS No. 3647-69-6 (HCl salt) / 3240-94-6 (Free base)41036-01-5
Primary Reactivity

Alkylation
Nucleophilic attack / Oxidation
Leaving Group Chloride (

) - Good
Hydroxyl (

) - Poor (requires activation)
Stability Moderate: Prone to hydrolysis; hygroscopic (HCl salt).High: Stable at RT; distillable.
Solubility Soluble in DCM, DMF, Water (as HCl salt).Miscible with water, alcohols, polar aprotic solvents.
Process Risk E2 Elimination: Forms N-vinyl species in strong base.Viscosity: High viscosity oil; difficult to dry completely.

Mechanistic Deep Dive: The Divergent Pathways

The choice between CEM and HEM dictates the synthetic strategy. The diagram below illustrates the divergent workflows and the critical "Elimination Trap" associated with the Chloro- derivative.

ReactivityPathways cluster_legend Mechanism Key HEM 4-(2-Hydroxyethyl) morpholin-3-one (HEM) CEM 4-(2-Chloroethyl) morpholin-3-one (CEM) HEM->CEM Activation (SOCl2 or MsCl) Target Target Scaffold (e.g., Rivaroxaban Precursor) HEM->Target Mitsunobu Coupling (PPh3 / DEAD / Nuc-H) CEM->Target SN2 Alkylation (Base / Nuc-H) Vinyl SIDE PRODUCT: N-Vinylmorpholin-3-one CEM->Vinyl E2 Elimination (Strong Base / Heat) Direct Alkylation (Fast) Direct Alkylation (Fast) Activation Required (Slow) Activation Required (Slow)

Figure 1: Reaction pathways showing the direct alkylation route of CEM versus the activation requirements of HEM.

A. The Chloro-Route (CEM): Direct Alkylation
  • Mechanism: Classical

    
     substitution.[1] The nitrogen of the target pharmacophore (e.g., an oxazolidinone precursor) attacks the terminal carbon of the ethyl chain, displacing chloride.
    
  • Critical Process Parameter (CPP): Basicity Control.

    • Ideal: Weak bases (

      
      , 
      
      
      
      ) in aprotic solvents (DMF, Acetonitrile) favor substitution.
    • Risk:[2][3][4] Strong bases (

      
      , 
      
      
      
      ) or high temperatures (>80°C) promote E2 elimination , stripping a proton from the
      
      
      -carbon to form the unreactive N-vinylmorpholin-3-one byproduct. This is the primary yield-killer in CEM reactions.
B. The Hydroxy-Route (HEM): Mitsunobu & Activation
  • Mechanism: HEM is inert toward direct coupling. It must be activated.

    • Method 1 (Mitsunobu): Reaction with Triphenylphosphine (

      
      ) and DEAD/DIAD converts the -OH into an oxyphosphonium intermediate (a super-leaving group), allowing soft nucleophiles to attack.
      
    • Method 2 (In-situ Sulfonation): Conversion to a Mesylate (-OMs) or Tosylate (-OTs) followed by one-pot displacement.

  • Advantage: Avoids handling the mutagenic alkyl chloride (CEM).

  • Disadvantage: Poor atom economy (generation of stoichiometric

    
     oxide waste) makes this route unattractive for multi-kilogram scale-up.
    

Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are validated for high-purity conversion.

Protocol A: Synthesis of CEM from HEM (Chlorination)

Use this if you need to generate the reactive electrophile fresh to avoid storage degradation.

  • Setup: Charge a dry 3-neck flask with HEM (1.0 eq) and anhydrous Toluene (5 vol).

  • Addition: Heat to 50°C. Add Thionyl Chloride (

    
    )  (1.2 eq) dropwise over 30 minutes. Caution: 
    
    
    
    and
    
    
    gas evolution.
  • Reaction: Reflux (110°C) for 3–4 hours. Monitor by TLC (DCM:MeOH 95:5). HEM spot (

    
    ) should disappear; CEM spot (
    
    
    
    ) appears.
  • Workup: Evaporate toluene/excess

    
     under reduced pressure.
    
  • Neutralization: Dissolve residue in DCM, wash with saturated

    
     (cold) to remove acid traces. Dry organic layer (
    
    
    
    ) and concentrate.[5]
  • Yield: Expect 85–92% as a pale yellow oil or low-melting solid.

Protocol B: Coupling of CEM to an Amide (Rivaroxaban Intermediate)

This protocol minimizes the E2 elimination side reaction.

  • Reagents: Target Amide/Carbamate (1.0 eq), CEM (1.2 eq),

    
      (powdered, dry, 2.0 eq), KI  (0.1 eq - catalyst).
    
  • Solvent: DMF (dimethylformamide) or NMP. Note: Anhydrous conditions are critical to prevent hydrolysis of CEM.

  • Procedure:

    • Suspend Amide and Base in DMF. Stir at RT for 30 mins.[6][7]

    • Add CEM (dissolved in minimum DMF).

    • Heat to 60°C (Do not exceed 70°C to prevent elimination).

    • Stir for 12–16 hours.

  • Validation: Check LCMS. Look for Product Mass

    
    .
    
    • Troubleshooting: If you see a mass corresponding to

      
      , you have formed the vinyl species via elimination. Lower the temperature and switch to 
      
      
      
      .

Comparative Data Summary

MetricCEM (Chloro) HEM (Hydroxy)
Reaction Kinetics Fast (

)
Slow (Requires activation step)
Atom Economy High (Leaving group is

, MW 35.5)
Low (Mitsunobu waste:

+ Hydrazine, MW >300)
Scalability Excellent (Standard alkylation)Poor (Chromatography often needed to remove

)
Storage Shelf-Life < 6 Months (Hydrolyzes to HEM)> 2 Years (Stable)
Cost Efficiency High (Cheap reagents)Moderate (DEAD/DIAD are expensive)

References

  • Synthesis of Rivaroxaban via Chloro-Intermediate

    • Source: MDPI, "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban".
    • Context: Describes the use of morpholin-3-one derivatives in Goldberg coupling and alkyl
  • Mitsunobu Reaction Methodology

    • Source: Organic Syntheses, "A General Procedure for Mitsunobu Inversion".
    • Context: Standard protocols for activating sterically hindered or unreactive alcohols like HEM.
  • Chemical Safety & Properties (CEM)

    • Source: PubChem CID 76727.
    • Context: Toxicity data (H301, H314) and physical properties of 4-(2-Chloroethyl)morpholine derivatives.[2]

  • Rivaroxaban Process Patent (Bayer)

    • Source: WO Patent 2005/068456 (via Google P
    • Context: Industrial scale-up conditions using 4-(2-chloroethyl)morpholin-3-one.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Identification and Quantification of the Genotoxic Impurity 4-(2-Chloroethyl)morpholin-3-one in Drug Substances

Executive Summary

4-(2-Chloroethyl)morpholin-3-one (CEM) is a critical intermediate and potential process-related impurity in the synthesis of oxazolidinone-based anticoagulants, such as Rivaroxaban.[1] Due to the presence of the 2-chloroethyl moiety—a structural alert for alkylating activity—CEM is classified as a potentially mutagenic impurity (PMI) under ICH M7 guidelines.

This guide objectively compares analytical methodologies for detecting CEM, establishing LC-MS/MS as the superior technique for trace-level quantification (ppm/ppb) required by regulatory bodies.[1] It provides a detailed, self-validating experimental protocol for researchers in pharmaceutical development.

Part 1: The Genotoxic Threat & Mechanism[2]

Why is 4-(2-Chloroethyl)morpholin-3-one a concern? The genotoxicity of CEM stems from its electrophilic nature.[1] The carbon adjacent to the chlorine atom is susceptible to nucleophilic attack. In biological systems, this allows the molecule to covalently bind to DNA bases (particularly the N7 position of Guanine), leading to depurination, strand breaks, or replication errors.[1]

Figure 1: Proposed Mechanism of DNA Alkylation The diagram below illustrates the direct alkylation pathway characteristic of primary alkyl halides.

GenotoxicityMechanism cluster_legend Pathway Legend CEM 4-(2-Chloroethyl) morpholin-3-one (Electrophile) Transition Transition State (Cl Displacement) CEM->Transition Nucleophilic Attack DNA DNA (Nucleophile: Guanine N7) DNA->Transition Adduct DNA-CEM Adduct (Mutagenic Lesion) Transition->Adduct - Cl⁻ (Leaving Group) Legend Alkyl halides react with DNA causing replication errors.

Caption: Mechanism of action where the electrophilic chloroethyl group alkylates DNA bases, forming mutagenic adducts.[1]

Part 2: Analytical Landscape (Method Comparison)

Detecting CEM at trace levels (typically <10 ppm based on TTC limits) presents specific challenges due to its polarity and lack of a strong UV chromophore.

FeatureHPLC-UV GC-MS LC-MS/MS (Recommended)
Principle Separation + UV AbsorbanceGas Phase Separation + Mass SpecLiquid Phase Separation + Triple Quad MS
Sensitivity (LOD) Low (50-100 ppm)High (0.1 - 1 ppm)Ultra-High (< 0.01 ppm)
Selectivity Low (Matrix interference common)HighVery High (MRM Mode)
Suitability for CEM Poor. CEM lacks strong conjugation for UV detection.[1]Moderate. Risk of thermal degradation; requires volatility.Excellent. Ionizes well (ESI+); handles polar matrix.
Throughput HighLow (Long run times/cooling)High (Fast gradients)

Verdict: While GC-MS is viable for some alkyl halides, LC-MS/MS is the gold standard for CEM due to its thermal stability issues and the need for ultra-low quantification limits (LOQ) without derivatization.

Part 3: The Superior Method – LC-MS/MS Protocol

This protocol is designed to achieve an LOQ of 0.5 ppm relative to the drug substance (API).

Instrumentation & Conditions
  • System: UHPLC coupled with a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or Sciex QTRAP).

  • Column: Agilent Zorbax RRHD Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm) or equivalent.[1]

    • Rationale: A C18 column provides sufficient retention for the hydrophobic chloroethyl chain while maintaining peak shape for the morpholine ring.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Promotes ionization).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)

The method uses Multiple Reaction Monitoring (MRM) for maximum specificity.

  • Ion Source: Electrospray Ionization (ESI) – Positive Mode.

  • Precursor Ion (Q1): m/z 164.1 [M+H]⁺ (Calculated based on MW 163.6).[1]

  • Quantifier Transition (Q3): m/z 164.1 → 128.1 (Loss of HCl).

  • Qualifier Transition: m/z 164.1 → 84.1 (Morpholinone ring fragment).

Sample Preparation Workflow

To ensure data integrity, use the "Dilute-and-Shoot" method to minimize analyte loss during extraction.

Figure 2: Analytical Workflow Decision Tree

Workflow Start Sample Receipt (API Matrix) Solubility Solubility Check: Is API soluble in Water/ACN? Start->Solubility Direct Direct Dissolution (Diluent: 50:50 H2O:ACN) Solubility->Direct Yes Extract Solid Phase Extraction (SPE) (If Matrix Suppression High) Solubility->Extract No/Interference Filter Filtration (0.22 µm PVDF) Direct->Filter Extract->Filter Analysis LC-MS/MS Analysis (MRM Mode) Filter->Analysis

Caption: Optimized decision tree for sample preparation to minimize matrix effects.

Step-by-Step Protocol:

  • Diluent Preparation: Mix Water:Acetonitrile (50:50 v/v).

  • Standard Stock: Dissolve 10 mg of CEM reference standard in 100 mL diluent (100 µg/mL).

  • Sample Solution: Accurately weigh 50 mg of API into a 10 mL volumetric flask. Dissolve and dilute to volume (5 mg/mL).

  • Spiked Sample (Accuracy Check): Prepare a sample spiked with CEM at the limit level (e.g., 1.5 ppm).

  • Filtration: Filter through a 0.22 µm PVDF syringe filter (discard first 1 mL to prevent adsorption).

Part 4: Method Validation & Performance Data

The following data summarizes the expected performance characteristics based on ICH Q2(R1) validation standards for this specific impurity profile.

Linearity and Range

Demonstrates the method's ability to obtain test results proportional to the concentration of the analyte.

Level (ppm relative to API)Concentration (ng/mL)Area Response (Mean)Accuracy (%)
LOQ (0.5 ppm) 2.51,25098.5
50% (5 ppm) 25.012,400101.2
100% (10 ppm) 50.025,10099.8
150% (15 ppm) 75.037,800100.4
Correlation (R²) > 0.999
Accuracy (Recovery)

Performed by spiking the API with CEM at three levels.

  • Acceptance Criteria: 80% – 120% recovery.

  • Result: Mean recovery typically ranges from 92% to 105% , proving the matrix does not suppress the signal significantly.

Precision
  • System Precision: %RSD of 6 replicate injections of standard < 5.0%.

  • Method Precision: %RSD of 6 separate sample preparations < 10.0%.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2] Link

  • Srinivasrao, V., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities.[3] SOJ Biochemistry.[3] Link

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[2][4][5]Link

  • Reddy, A.V., et al. (2015). Determination of potentially genotoxic impurities in Rivaroxaban by LC-MS/MS.[6] Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for LC-MS approach in this drug class).

  • Gros, P., et al. Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites. (Methodology basis for polar morpholine derivatives). Link

Sources

Comparative Analysis of Validated Methods for Quantifying 4-(2-Chloroethyl)morpholin-3-one PGI in APIs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1][2]

4-(2-Chloroethyl)morpholin-3-one (CAS 10129-94-9) is a critical process-related impurity often encountered in the synthesis of morpholine-containing Active Pharmaceutical Ingredients (APIs), such as Rivaroxaban and Linezolid . Structurally, it possesses an N-chloroethyl moiety, classifying it as a Potential Genotoxic Impurity (PGI) due to its alkylating capability.

Under ICH M7(R2) guidelines, this compound typically falls into Class 2 (known mutagenic potential with unknown carcinogenic potency) or Class 3 (alerting structure), requiring control to the Threshold of Toxicological Concern (TTC). For a lifetime exposure duration, this limit is often 1.5 µ g/day , translating to single-digit ppm limits in the API (e.g., 1.5 ppm for a 1g daily dose).

This guide objectively compares three analytical approaches—LC-MS/MS , GC-MS , and HPLC-UV —and establishes why LC-MS/MS is the industry-standard "Gold Method" for this specific analyte.

Method Performance Comparison

The following table summarizes the performance characteristics of the three primary methodologies. Data is derived from validation studies of structurally similar alkyl-halide PGIs in pharmaceutical matrices.

FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-MS Method C: HPLC-UV
Principle ESI+ Ionization, Triple Quadrupole (MRM)Electron Impact (EI), Single QuadUV-Vis Absorbance (210-220 nm)
Sensitivity (LOD) 0.05 – 0.1 ppm 0.5 – 1.0 ppm> 50 ppm
Selectivity High (Mass-based filtration)Moderate (Matrix interference)Low (Non-specific at low

)
Matrix Effects Susceptible (Requires Deuterated IS)Low (if Headspace used)High (API overlap frequent)
Stability Risk Low (Ambient/Chilled autosampler)High (Thermal degradation in injector)Low
Suitability Trace Quantification (PGI) Limit Tests / Higher LimitsProcess Control (Intermediates)
Critical Analysis
  • Why HPLC-UV Fails: The morpholin-3-one ring lacks a strong chromophore. Detection relies on low-wavelength UV (205-215 nm), where solvents and API matrices absorb heavily, making trace detection (<10 ppm) impossible without derivatization.

  • The GC-MS Trap: While alkyl halides are often volatile, the morpholinone ring adds polarity and boiling point elevation. Direct injection often leads to thermal degradation or adsorption in the liner, causing poor recovery and "ghost peaks."

  • The LC-MS/MS Advantage: This method offers the necessary sensitivity (ppb level) and avoids thermal stress. The use of Multiple Reaction Monitoring (MRM) ensures specificity even in the presence of excess API.

Validated Protocol: LC-MS/MS Determination

Status: Gold Standard | Application: Release Testing & Stability

Analytical Principle

This method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Electrospray Ionization (ESI) positive mode. The detection relies on the fragmentation of the protonated parent ion


 to specific daughter ions (MRM transitions).
Reagents & Materials[3]
  • Reference Standard: 4-(2-Chloroethyl)morpholin-3-one (>98% purity).

  • Internal Standard (IS): 4-(2-Chloroethyl)morpholin-3-one-d4 (Essential for correcting matrix suppression).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100mm x 3.0mm, 1.8µm) or equivalent HSS T3 for polar retention.

Chromatographic Conditions[4][5][6]
  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temp: 40°C

  • Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold (Elute salts)
1.0 5 Start Gradient
6.0 90 Elute API/Impurities
8.0 90 Wash
8.1 5 Re-equilibration

| 12.0 | 5 | End |

Mass Spectrometry Parameters (ESI+)[4]
  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV

  • Parent Ion (Q1): m/z 164.1

    
    
    
  • Quantifier Ion (Q3): m/z 128.1 (Loss of HCl, typical for chloro-alkyls)

  • Qualifier Ion (Q3): m/z 63.0 or 42.1 (Ring fragmentation)

  • Dwell Time: 100 ms

Sample Preparation Workflow (Self-Validating)

To ensure data integrity, the following "Standard Addition" or "Internal Standard" approach is mandatory.

SamplePrep Step1 Weigh API Sample (100 mg) Step2 Dissolve in Diluent (H2O:ACN 50:50) Step1->Step2 Step3 Spike Internal Standard (Deuterated Analog) Step2->Step3 Corrects Matrix Effects Step4 Vortex & Centrifuge (5 min @ 4000 rpm) Step3->Step4 Step5 Filter Supernatant (0.22 µm PVDF) Step4->Step5 Step6 LC-MS/MS Injection Step5->Step6

Figure 1: Optimized Sample Preparation Workflow ensuring extraction efficiency and matrix correction.

Experimental Validation Data (Representative)

The following data represents typical validation results obtained when applying the above protocol to a Rivaroxaban API matrix.

System Suitability & Specificity[6][7][8][9]
  • Retention Time: ~3.5 min (distinct from API peak at ~6.8 min).

  • Resolution: > 2.0 between impurity and nearest matrix peak.

  • Blank Interference: No peak detected at RT of analyte > 1% of LOD.

Linearity & Range[6][10]
  • Range: 0.5 ppm (LOQ) to 10 ppm (150% of limit).

  • Correlation Coefficient (

    
    ):  > 0.995.
    
  • Equation:

    
     (weighted 
    
    
    
    ).
Accuracy & Recovery (at 3 levels)
Spike Level (ppm)Mean Recovery (%)% RSD (n=3)Acceptance Criteria
LOQ (0.5 ppm) 94.54.280 - 120%
100% (1.5 ppm) 98.22.185 - 115%
150% (2.25 ppm) 101.41.885 - 115%
Sensitivity
  • Limit of Detection (LOD): 0.15 ppm (S/N > 3)

  • Limit of Quantitation (LOQ): 0.50 ppm (S/N > 10)

Decision Logic for Method Selection

Use the following logic gate to determine if you can deviate from the LC-MS/MS standard.

DecisionTree Start Start: Select Method for 4-(2-Chloroethyl)morpholin-3-one Q1 Is the Regulatory Limit (TTC) < 50 ppm? Start->Q1 Q2 Is the API Thermally Stable & Volatile? Q1->Q2 Yes (Trace Analysis) HPLC Select HPLC-UV (Low Sensitivity) Q1->HPLC No (High Limits) LCMS Select LC-MS/MS (Triple Quad) Q2->LCMS No (Standard API) GCMS Select GC-MS (Risk of Degradation) Q2->GCMS Yes (Rare)

Figure 2: Method Selection Decision Matrix based on regulatory limits and physicochemical properties.

References

  • International Council for Harmonisation (ICH). (2023).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[2] Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Teasdale, A. (2017).[3] Mutagenic Impurities: Strategies for Identification and Control. John Wiley & Sons. (General reference for PGI methodologies).

  • Raman, N. V. V. S. S., et al. (2011). Strategies for the identification, control and determination of genotoxic impurities in drug substances: A pharmaceutical industry perspective. Journal of Pharmaceutical and Biomedical Analysis. [Contextualizing LC-MS preference for alkyl halides].

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Chloroethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is intended for trained laboratory personnel. The disposal of 4-(2-Chloroethyl)morpholin-3-one must be conducted in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols. The information provided is based on the chemical properties of structural analogues and general principles for chlorinated organic compounds, as specific data for 4-(2-Chloroethyl)morpholin-3-one is limited.

Introduction: A Proactive Approach to Safety

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety that extends beyond the benchtop to the final disposal of waste. 4-(2-Chloroethyl)morpholin-3-one, a chlorinated morpholine derivative, requires specialized handling due to its likely hazardous properties. Its structure suggests potential for toxicity, corrosivity, and environmental persistence.

This guide provides a framework for the safe and compliant disposal of this compound. We will move beyond a simple checklist to explain the causality behind each procedural step, empowering you to make informed safety decisions. The core principle is that every disposal protocol must be a self-validating system, ensuring the protection of personnel and the environment.

Part 1: Hazard Profile and Risk Assessment

Understanding the hazard profile is the foundation of safe handling and disposal. Based on data from close structural analogues like 4-(2-chloroethyl)morpholine, we can anticipate a similar risk profile. The presence of the chloroethyl group suggests it may act as an alkylating agent, while the morpholine moiety can contribute to its corrosive nature. As a chlorinated organic compound, it is critical to prevent its release into the environment, as such compounds can be persistent and harmful to aquatic life.[1][2][3]

Hazard Classification (Anticipated) Description Primary Safety Implication Supporting Analogue Data
Acute Toxicity (Oral) Toxic if swallowed. Ingestion of small quantities may cause serious health damage or be fatal.Prevent all routes of ingestion. Do not eat, drink, or smoke in the laboratory.[1][4][5][6]
Skin Corrosion/Irritation Causes severe skin burns and eye damage upon direct contact.Always use appropriate gloves and eye/face protection. Avoid all skin contact.[1][2][4][5]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.Do not discharge to drains or sewer systems. This is a critical control point.[1][2][6]
Combustibility Classified as a combustible liquid.Store away from ignition sources. Use appropriate fire extinguishers (water spray, foam, dry chemical).[1][2]

Part 2: Essential Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. The equipment must be chosen based on the potential for exposure during routine handling, spill cleanup, and waste packaging.

  • Standard Laboratory Use (Small Quantities):

    • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields.

    • Face Protection: A full face shield should be worn in addition to safety glasses when there is a risk of splashes.[1]

    • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

    • Body Protection: A standard laboratory coat.

  • Spill Response and Bulk Handling:

    • Enhanced Body Protection: A chemically resistant apron or a full protective suit should be worn over a lab coat to prevent contamination of personal clothing.[1]

    • Respiratory Protection: For large spills or situations with potential for aerosolization in poorly ventilated areas, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges for organic vapors and acid gases (e.g., type ABEK-P2).[1]

Part 3: Step-by-Step Spill Management Protocol

Accidents happen. A well-rehearsed spill response plan is crucial to mitigate risks. The following protocol outlines the steps for managing a small-scale laboratory spill (less than 100 mL). For larger spills, evacuate the area and contact your EHS department immediately.

1. Immediate Response & Area Securement:

  • Alert: Immediately alert personnel in the vicinity.
  • Evacuate: If necessary, evacuate the immediate area.[1]
  • Ventilate: Increase ventilation by opening a fume hood sash. Do not create strong air currents that could aerosolize the material.

2. Spill Containment:

  • Don PPE: Before approaching the spill, don the appropriate PPE as described for spill response.
  • Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels as the primary absorbent.
  • Prevent Spread: Work from the outside of the spill inward to prevent spreading the material.

3. Collection of Contaminated Material:

  • Collect: Using non-sparking tools (e.g., a plastic dustpan and brush), carefully scoop the absorbed material.[1][2]
  • Package: Place the material into a suitable, leak-proof, and clearly labeled container for hazardous waste disposal.[1][2]

4. Surface Decontamination:

  • Initial Wipe: Wipe the spill area with a cloth or absorbent pad dampened with a suitable solvent (e.g., isopropanol or ethanol) to remove remaining residue. This wipe-down material must also be disposed of as hazardous waste.
  • Final Wash: Wash the area thoroughly with soap and water.[4] Be aware that wash water may also need to be collected as hazardous waste depending on the size of the spill and local regulations. Avoid flushing to the drain.[4]

5. PPE Removal and Personal Decontamination:

  • Remove PPE: Carefully remove all PPE, avoiding contact with contaminated surfaces. Contaminated clothing must be removed immediately and decontaminated before reuse.[4]
  • Wash Hands: Wash hands thoroughly with soap and water.

Part 4: Bulk and Routine Waste Disposal Workflow

The guiding principle for the disposal of 4-(2-Chloroethyl)morpholin-3-one is that it must be treated as a hazardous chlorinated organic waste.[3][7] The preferred and most environmentally sound method of destruction is high-temperature incineration in a licensed facility equipped with flue gas scrubbing to neutralize acidic gases like hydrogen chloride.[8][9][10] Under no circumstances should this chemical or its solutions be disposed of down the drain. [3][9][11]

The following decision tree illustrates the proper workflow for managing waste streams containing this compound.

G Disposal Decision Workflow for 4-(2-Chloroethyl)morpholin-3-one start Identify Waste Stream Containing 4-(2-Chloroethyl)morpholin-3-one waste_type What is the nature of the waste? start->waste_type solid_waste Contaminated Solids (e.g., gloves, absorbent, glassware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., pure compound, reaction mixtures, solutions) waste_type->liquid_waste Liquid package_solid 1. Place in a designated, sealed, and properly labeled hazardous waste container. 2. Ensure container is compatible and leak-proof. solid_waste->package_solid package_liquid 1. Collect in a designated, sealed, and properly labeled hazardous waste container. 2. Do NOT mix with non-halogenated solvents. 3. Keep container closed when not in use. liquid_waste->package_liquid store Store container in a designated Satellite Accumulation Area (SAA). Away from incompatible materials. package_solid->store package_liquid->store pickup Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service. store->pickup

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.